N-(3-Bromobenzyl)-N-methylpropan-2-amine
Description
BenchChem offers high-quality N-(3-Bromobenzyl)-N-methylpropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Bromobenzyl)-N-methylpropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)13(3)8-10-5-4-6-11(12)7-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIQCHPWEBJDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine: A Technical Guide for Process and Medicinal Chemists
Executive Summary
The compound N-(3-Bromobenzyl)-N-methylpropan-2-amine (also known as N-(3-bromobenzyl)-N-methylisopropylamine) is a highly versatile tertiary amine building block. Featuring a halogenated aryl ring and a sterically hindered tertiary amine core, it is frequently utilized in drug discovery as a pharmacophore or a synthetic intermediate for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1].
This whitepaper provides an in-depth, self-validating methodological guide to synthesizing this molecule. By examining the causality behind reagent selection, solvent effects, and thermodynamic controls, we establish two highly reproducible synthetic routes: Reductive Amination (Route A) and Nucleophilic Substitution/Alkylation (Route B).
Retrosynthetic Analysis & Route Selection
The structural topology of N-(3-Bromobenzyl)-N-methylpropan-2-amine allows for two primary retrosynthetic disconnections at the benzylic carbon-nitrogen bond.
Caption: Retrosynthetic pathways for N-(3-Bromobenzyl)-N-methylpropan-2-amine via amination or alkylation.
-
Route A (Reductive Amination): Utilizes 3-bromobenzaldehyde and N-methylpropan-2-amine. This is the industry gold standard due to its mild conditions, high atom economy, and absence of over-alkylation risks[2].
-
Route B (Alkylation): Utilizes 3-bromobenzyl bromide and N-methylpropan-2-amine. This route is highly efficient but requires strict stoichiometric control to prevent quaternization of the resulting tertiary amine[3].
Route A: Reductive Amination (The Gold Standard)
Mechanistic Causality and Reagent Selection
The reductive amination of 3-bromobenzaldehyde with a secondary amine (N-methylpropan-2-amine) proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to the tertiary amine.
Why Sodium Triacetoxyborohydride (STAB)? Historically, sodium cyanoborohydride (NaBH₃CN) was the reagent of choice; however, it generates highly toxic hydrogen cyanide (HCN) gas upon aqueous workup and requires strict pH control (pH 6-8). STAB (NaBH(OAc)₃) is selected here because it is a milder, more selective reducing agent that operates efficiently without the need for acidic pH adjustments and avoids toxic byproducts[2][4].
Why 1,2-Dichloroethane (DCE)? While tetrahydrofuran (THF) is a common solvent, DCE is prioritized in this protocol. DCE provides superior solubility for STAB and significantly enhances the reaction kinetics of the hydride transfer step compared to THF[2][5].
Step-by-Step Methodology
Self-Validating Protocol:
-
Imine Formation: To a flame-dried round-bottom flask under an argon atmosphere, add 3-bromobenzaldehyde (1.0 equiv, 10.0 mmol) and anhydrous DCE (30 mL). Cool the mixture to 0 °C using an ice bath.
-
Amine Addition: Add N-methylpropan-2-amine (1.1 equiv, 11.0 mmol) dropwise. Causality: The slight excess of amine drives the equilibrium toward the iminium ion. The 0 °C temperature controls the exothermic nature of the condensation.
-
Stirring: Allow the mixture to stir for 30 minutes at room temperature. Validation: TLC (Hexanes/EtOAc 8:2) should indicate the consumption of the aldehyde.
-
Reduction: Cool the flask back to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15.0 mmol) in three distinct portions over 15 minutes. Causality: Portion-wise addition prevents rapid hydrogen gas evolution and controls the exotherm of the hydride transfer.
-
Maturation: Remove the ice bath and stir at room temperature for 4–6 hours. Validation: LCMS analysis should confirm the disappearance of the intermediate iminium mass and the appearance of the target product mass [M+H]⁺ = 242.0 / 244.0 (due to bromine isotopes).
-
Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL). Causality: The mild base neutralizes any residual acetic acid generated by STAB and breaks down the borate complexes to release the free amine.
-
Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: 0-10% MeOH in DCM with 0.1% Et₃N) to afford the pure product.
Caption: Step-by-step workflow for the STAB-mediated reductive amination protocol.
Route B: Nucleophilic Substitution (Alkylation)
Mechanistic Causality and Reagent Selection
This route involves an S_N2 displacement of the benzylic bromide by the secondary amine.
Why Potassium Carbonate (K₂CO₃)? The reaction generates hydrobromic acid (HBr) as a byproduct, which would protonate the unreacted amine and halt the reaction. K₂CO₃ is employed as a heterogeneous, non-nucleophilic acid scavenger[3][6]. It is mild enough to prevent side reactions (unlike NaOH or NaH) but basic enough to drive the reaction to completion.
Why Acetonitrile (MeCN)? MeCN is a polar aprotic solvent that optimally solvates the nucleophile without hydrogen-bonding to it, thereby maximizing the S_N2 reaction rate.
Step-by-Step Methodology
Self-Validating Protocol:
-
Preparation: In a dry 50-mL round-bottom flask, suspend anhydrous K₂CO₃ (2.5 equiv, 25.0 mmol) in MeCN (25 mL).
-
Reagent Addition: Add N-methylpropan-2-amine (1.2 equiv, 12.0 mmol) to the suspension and stir for 10 minutes at room temperature.
-
Alkylation: Add 3-bromobenzyl bromide (1.0 equiv, 10.0 mmol) dropwise as a solution in MeCN (5 mL). Causality: Dropwise addition of the electrophile ensures the amine is always in excess locally, minimizing the risk of the product (a tertiary amine) reacting with the starting bromide to form a quaternary ammonium salt.
-
Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours. Validation: Monitor via LCMS. The reaction is complete when the 3-bromobenzyl bromide peak is entirely consumed[6].
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate.
-
Purification: Dissolve the crude residue in Ethyl Acetate (50 mL), wash with water and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the target compound.
Comparative Analysis
To assist process chemists in selecting the optimal route based on available infrastructure and scale, the following quantitative comparison is provided:
| Parameter | Route A: Reductive Amination | Route B: Alkylation |
| Primary Reagents | 3-Bromobenzaldehyde, STAB | 3-Bromobenzyl bromide, K₂CO₃ |
| Solvent | DCE (or THF) | Acetonitrile (MeCN) |
| Reaction Temperature | 0 °C to Room Temperature | 60 °C (Mild Heating) |
| Typical Yield | 85 – 92% | 75 – 85% |
| Impurity Profile | Trace alcohol (over-reduction) | Trace quaternary ammonium salts |
| Scalability | Excellent (highly controlled exotherm) | Good (requires careful addition rates) |
| EHS Considerations | DCE is a regulated halogenated solvent | Benzylic bromides are lachrymators |
Conclusion
The synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine can be robustly achieved through either reductive amination or direct alkylation. For drug discovery and early-phase scale-up, Route A (Reductive Amination) using Sodium Triacetoxyborohydride is the recommended pathway due to its superior yield, milder conditions, and lack of over-alkylation byproducts. Route B serves as a viable alternative when the corresponding benzaldehyde is unavailable or when avoiding halogenated solvents like DCE is a strict requirement.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[2]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. URL:
-
O'Donnell, M. J., et al. (2008). Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids. ACS Publications. URL:[3]
-
Bridges, T. M., et al. (2013). Targeting Selective Activation of M1 for the Treatment of Alzheimer's Disease: Further Chemical Optimization and Pharmacological Characterization. PMC / National Institutes of Health. URL:[6]
-
Hartman, T., et al. (2023). Hepatitis B core protein modulators. US Patent 11814376B2. Google Patents. URL:[1]
Sources
- 1. US11814376B2 - Hepatitis b core protein modulators - Google Patents [patents.google.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Selective Activation of M1 for the Treatment of Alzheimer’s Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169 - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Bromobenzyl)-N-methylpropan-2-amine synthesis protocol
An In-depth Technical Guide on the Synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine
This document provides a comprehensive, field-proven guide for the synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine, a substituted benzylamine of interest to researchers in medicinal chemistry and organic synthesis. The protocol herein is designed for reproducibility and scalability, grounded in established chemical principles and supported by authoritative safety and procedural references.
Strategic Analysis of Synthetic Pathways
The synthesis of tertiary amines such as N-(3-Bromobenzyl)-N-methylpropan-2-amine can be approached via several established methodologies. A critical evaluation of the two most prominent routes—Direct N-Alkylation and Reductive Amination—is essential for selecting a robust and efficient protocol.
-
Pathway A: Direct N-Alkylation: This classical approach involves the reaction of a secondary amine (N-methylpropan-2-amine) with an alkyl halide (3-bromobenzyl bromide) in an SN2 reaction. While straightforward, this method is often plagued by a significant drawback: over-alkylation.[1][2] The desired tertiary amine product is itself nucleophilic and can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt as a difficult-to-remove byproduct. This lack of selectivity often results in lower yields and complex purification procedures.[1]
-
Pathway B: Reductive Amination: This powerful and widely-utilized method involves the reaction of an aldehyde (3-bromobenzaldehyde) with a secondary amine (N-methylpropan-2-amine).[3][4][5] The reaction proceeds via the in-situ formation of an iminium ion, which is then immediately reduced by a selective hydride agent to yield the target tertiary amine.[1][5] This one-pot process is highly efficient and circumvents the issue of over-alkylation, as the final amine product is less reactive under the conditions than the iminium intermediate.[1]
Conclusion of Strategic Analysis: For its superior selectivity, higher typical yields, and operational simplicity, Reductive Amination is the recommended pathway. This guide will focus on a detailed protocol utilizing this method.
Recommended Synthesis: Reductive Amination
Principle and Mechanism
The core of this synthesis is the formation of a new carbon-nitrogen bond through the condensation of 3-bromobenzaldehyde and N-methylpropan-2-amine, followed by reduction. The mechanism unfolds in two key stages within a single pot:
-
Iminium Ion Formation: The nitrogen of N-methylpropan-2-amine performs a nucleophilic attack on the carbonyl carbon of 3-bromobenzaldehyde. Subsequent dehydration, often facilitated by mild ambient acidity or the Lewis acidity of the reducing agent's counterion, generates a transient iminium ion.
-
Hydride Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is employed. It selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[1] NaBH(OAc)₃ is particularly well-suited for this role as it is less reactive towards the starting aldehyde than the iminium intermediate, preventing premature reduction of the carbonyl group.[1][4]
Reaction Mechanism Diagram
Caption: Mechanism of Reductive Amination.
Experimental Protocol
Reagent and Material Specifications
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Recommended Purity | Typical Supplier |
| 3-Bromobenzaldehyde | 3132-99-8 | 185.02 | >97% | Sigma-Aldrich, Alfa Aesar |
| N-methylpropan-2-amine | 4747-21-1 | 73.14 | >98% | Sigma-Aldrich, TCI |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | >95% | Sigma-Aldrich, Oakwood |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | >99.8% | Fisher Scientific, VWR |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | N/A | Prepare in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Laboratory Grade | Fisher Scientific, VWR |
| Silica Gel for Chromatography | 63231-67-4 | 60.08 | 230-400 mesh | Sorbent Technologies |
Safety Precautions and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Key Hazards | Handling Precautions |
| 3-Bromobenzaldehyde | Skin, eye, and respiratory irritant. Harmful if swallowed.[6][7][8] | Avoid inhalation of dust and contact with skin and eyes.[9] Wear protective gloves and safety glasses.[8] |
| N-methylpropan-2-amine | Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[10] | Keep away from ignition sources.[11] Handle in a fume hood. Wear appropriate PPE to prevent contact.[10][11] |
| Sodium Triacetoxyborohydride | Flammable solid. Reacts with water to release flammable gas. Causes skin irritation and serious eye damage.[12][13][14] | Handle under an inert atmosphere (e.g., nitrogen or argon).[12][14] Do not allow contact with water or moisture.[14] Wear appropriate PPE.[15] |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and eye irritation. May cause drowsiness or dizziness.[16] | Use only in a well-ventilated area.[16] Avoid breathing vapors. Wear appropriate gloves and eye protection.[16] |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromobenzaldehyde (5.00 g, 27.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 100 mL). To this solution, add N-methylpropan-2-amine (2.38 g, 32.4 mmol, 1.2 equiv) dropwise at room temperature. Stir the resulting solution for 20 minutes to facilitate pre-formation of the iminium intermediate.
-
Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (STAB) (8.58 g, 40.5 mmol, 1.5 equiv) to the stirred solution. Causality Note: Adding the STAB after the aldehyde and amine have been mixed allows for the formation of the iminium ion, which is the intended substrate for the reducing agent. STAB is moisture-sensitive, and its addition should be performed efficiently.[12][13]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-bromobenzaldehyde spot (visualized under UV light) indicates reaction completion.
-
Work-up and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (75 mL). Stir vigorously for 30 minutes until gas evolution ceases. Trustworthiness Note: The bicarbonate quench neutralizes any remaining acetic acid byproduct from the STAB and any unreacted starting materials, ensuring a clean extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of 1% to 10% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N-(3-Bromobenzyl)-N-methylpropan-2-amine as a clear oil.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Troubleshooting Guide
| Potential Problem | Likely Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive reducing agent due to moisture exposure. 2. Insufficient reaction time. | 1. Use fresh, anhydrous STAB from a newly opened container. Handle under inert gas. 2. Extend reaction time to 24 hours and re-check via TLC. |
| Presence of Unreacted Amine | The amine is volatile; potential loss during setup or reaction. | Use a slight excess of the amine (e.g., 1.3 equiv). Ensure the reaction vessel is well-sealed. |
| Formation of Side-Product (Reduced Aldehyde) | Aldehyde was reduced before iminium formation. | Ensure the aldehyde and amine are allowed to stir together for at least 20 minutes before adding the reducing agent. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the eluent system for chromatography. A shallower gradient (e.g., 0% to 5% ethyl acetate) may improve separation. |
References
- Cole-Parmer. (2005). Material Safety Data Sheet - Sodium triacetoxyborohydride.
- Fisher Scientific. (2015). Sodium triacetoxyborohydride - SAFETY DATA SHEET.
- Central Drug House (P) Ltd. SODIUM TRIACETOXYBOROHYDRIDE CAS No 56553-60-7 - Safety Data Sheet.
- Chemtronics. (2024). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet.
- Santa Cruz Biotechnology. 3-Bromobenzaldehyde - Material Safety Data Sheet.
- DC Fine Chemicals. (2024). 102180 - 3-Bromobenzaldehyde - Safety Data Sheet.
- Central Drug House (P) Ltd. 3-Bromo Benzaldehyde CAS No 3132-99-8 MATERIAL SAFETY DATA SHEET.
- ECHEMI. 3-Bromobenzaldehyde SDS, 3132-99-8 Safety Data Sheets.
- ChemBK. (2024). N-methylpropan-2-amine - Risk and Safety.
- Fisher Scientific. (2009). N-Methylpropylamine - SAFETY DATA SHEET.
- Agilent. (2024). QUALITATIVE - PEAK ID MIX ASTM-D4815 - SAFETY DATA SHEET.
- Synple Chem. Application Note – Reductive Amination.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts.
- LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. chembk.com [chembk.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. agilent.com [agilent.com]
Precision N-Alkylation in Drug Discovery: Synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine
Executive Summary
The synthesis of sterically hindered tertiary amines via N-alkylation is a foundational transformation in medicinal chemistry and active pharmaceutical ingredient (API) development. This technical guide details the chemo-selective N-alkylation of N-methylpropan-2-amine (a secondary amine) with 3-bromobenzyl bromide. By leveraging precise steric control and optimized heterogeneous basic conditions, this protocol effectively suppresses over-alkylation (quaternization) while maintaining the integrity of the meta-bromo aryl handle for downstream cross-coupling applications.
Mechanistic Rationale & Substrate Profiling
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) pathway, heavily governed by the steric and electronic profiles of the substrates.
-
The Electrophile (3-Bromobenzyl bromide): Benzylic halides are highly activated toward SN2 displacement due to the stabilization of the transition state by the adjacent aromatic
-system. The meta-bromo substituent is electronically deactivated toward nucleophilic aromatic substitution (SNAr) and remains completely inert under these mild alkylation conditions. This preserves it as a critical vector for subsequent structural elaboration, such as Buchwald-Hartwig or Suzuki-Miyaura couplings ()[1].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
The Nucleophile (N-methylpropan-2-amine): Alkylation of amines often suffers from a "runaway" effect, where the product amine is more nucleophilic than the starting material, leading to quaternary ammonium salts (2)[2]. However, the use of a secondary amine bearing an isopropyl group introduces substantial steric bulk (high A-value). This steric hindrance significantly raises the activation energy required for a subsequent alkylation event, rendering the formation of the tertiary amine a self-limiting process (3)[3].
Reaction Pathway Visualization
Caption: SN2 Mechanism of N-alkylation highlighting nucleophilic attack and base-mediated proton scavenging.
Optimization of Reaction Parameters
Achieving high conversion while maintaining selectivity requires careful tuning of the solvent and base.
-
Solvent Dynamics: Polar aprotic solvents are mandatory to solvate the cationic transition state without hydrogen-bonding to the nucleophile. While N,N-Dimethylformamide (DMF) offers the highest reaction rates, Acetonitrile (ACN) is preferred for its balance of kinetic acceleration and ease of removal during aqueous workup (4)[4].
-
Base Selection: The reaction generates one equivalent of hydrobromic acid (HBr). Using an inorganic carbonate base (e.g., K₂CO₃ or Cs₂CO₃) provides a heterogeneous system that efficiently scavenges protons without participating in competing nucleophilic attacks. Cesium carbonate can further accelerate the reaction due to the increased solubility and the "cesium effect," which enhances the nucleophilicity of the amine (5)[5].
Quantitative Evaluation of Reaction Conditions
The following table summarizes the optimization landscape, demonstrating the causality between reagent selection and reaction efficiency.
| Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Quaternization (%) |
| DMF | Cs₂CO₃ | 25 | 4 | >99 | 88 | <2 |
| ACN | K₂CO₃ | 60 | 12 | 95 | 84 | <1 |
| THF | DIPEA | 65 | 16 | 85 | 75 | 0 |
| DCM | TEA | 25 | 24 | 60 | 50 | 0 |
Note: ACN/K₂CO₃ is selected as the optimal scalable condition due to the superior impurity profile and facile workup.
Self-Validating Experimental Protocol
This protocol is designed with integrated feedback loops (In-Process Controls) to ensure reproducibility, safety, and technical accuracy.
Materials Required:
-
N-methylpropan-2-amine (1.0 eq, 10.0 mmol, 0.73 g)
-
3-bromobenzyl bromide (1.05 eq, 10.5 mmol, 2.62 g)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 20.0 mmol, 2.76 g)
-
Anhydrous Acetonitrile (ACN) (20 mL)
Step-by-Step Methodology:
-
System Initialization: Charge a flame-dried 50 mL round-bottom flask with anhydrous K₂CO₃ and ACN. Add N-methylpropan-2-amine. Stir at 25 °C for 15 minutes.
-
Causality: Pre-mixing ensures the secondary amine is evenly dispersed and the heterogeneous base is fully suspended, preventing localized concentration gradients.
-
-
Electrophile Introduction: Cool the suspension to 0 °C using an ice-water bath. Dissolve 3-bromobenzyl bromide in 5 mL of ACN and add dropwise via an addition funnel over 15 minutes.
-
Causality: Benzylic bromides are highly reactive. Dropwise addition at low temperature mitigates the exothermic runaway and suppresses any potential di-alkylation or polymerization pathways.
-
-
Thermal Propagation: Remove the ice bath, attach a reflux condenser, and warm the reaction to 60 °C. Stir vigorously for 12 hours.
-
Causality: The steric bulk of the isopropyl group requires sustained thermal energy to overcome the activation barrier of the SN2 transition state.
-
-
In-Process Control (IPC) & Validation: Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.
-
Self-Validation Criteria: Confirm the disappearance of the 3-bromobenzyl bromide signal. Verify the appearance of the product mass:
242.1 and 244.1 (exhibiting the characteristic 1:1 isotopic ratio of a single bromine atom). If starting material persists >5%, extend heating by 2 hours.
-
-
Quench and Extraction: Cool the mixture to room temperature. Filter through a pad of Celite to remove inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure. Redissolve the oily residue in Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).
-
Causality: Filtration prevents severe emulsion formation during the aqueous workup. NaHCO₃ neutralizes trace HBr, ensuring the tertiary amine product remains in its organic-soluble free-base form.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 90:10 to 70:30, containing 1% Triethylamine).
-
Causality: Triethylamine in the eluent deactivates the acidic silanol groups on the silica gel, preventing the basic tertiary amine from streaking and ensuring sharp peak elution.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the N-alkylation reaction with integrated LC-MS validation.
References
-
Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. PubMed Central (PMC).1
-
Alkylation of Amines (Sucks!). Master Organic Chemistry.2
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central (PMC).3
-
Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents (US6423871B1).5
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate.4
Sources
- 1. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Dabrafenib: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Dabrafenib, identified by CAS number 869949-43-9 and also known as GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, placing it at the forefront of targeted cancer therapies.[1][2] This guide provides an in-depth exploration of the synthesis, properties, mechanism of action, and clinical significance of Dabrafenib, tailored for researchers, scientists, and professionals in the field of drug development. Marketed under the brand name Tafinlar®, Dabrafenib has received FDA approval for the treatment of various cancers harboring specific BRAF mutations, most notably metastatic melanoma.[3] Its development marks a significant advancement in personalized medicine, offering a targeted approach for patient populations with specific genetic markers.
Synthesis of Dabrafenib
The chemical synthesis of Dabrafenib is a multi-step process that has been described through several routes in the scientific literature. A common and illustrative pathway involves the sequential construction of the core thiazole and pyrimidine ring systems, followed by the final sulfonamide bond formation. The causality behind the chosen synthetic strategy lies in achieving a high-purity final product with good yield, utilizing commercially available starting materials and well-established chemical transformations.
Experimental Protocol: A Representative Synthetic Route
A frequently cited synthetic approach for Dabrafenib is outlined below.[2][4] This process is designed to be scalable and efficient for pharmaceutical production.
Step 1: Synthesis of the Thiazole Core
The initial phase focuses on the construction of the substituted thiazole ring, a critical pharmacophore of Dabrafenib. This is typically achieved through a Hantzsch-type thiazole synthesis.
-
Reaction: Condensation of an alpha-haloketone with a thioamide. For Dabrafenib, this involves reacting a suitably substituted alpha-haloketone with 2,2-dimethylpropanethioamide.
-
Rationale: This classical cyclization reaction is a reliable method for forming the thiazole ring. The choice of the tert-butyl group on the thioamide is crucial for the molecule's interaction with the BRAF kinase.[5]
Step 2: Introduction of the Pyrimidine Moiety
Following the formation of the thiazole, the pyrimidine ring is introduced.
-
Reaction: A Suzuki or Stille coupling reaction is often employed to link the thiazole intermediate with a pyrimidine derivative. For instance, a brominated thiazole can be coupled with a pyrimidine boronic acid or stannane.
-
Rationale: These cross-coupling reactions are highly efficient for forming carbon-carbon bonds between aromatic rings, providing a versatile and high-yielding method to assemble the core structure.
Step 3: Amination of the Pyrimidine Ring
The pyrimidine ring then undergoes amination to introduce the 2-amino group.
-
Reaction: The 2-chloro-pyrimidine intermediate is reacted with ammonia or an ammonia equivalent.[2]
-
Rationale: Nucleophilic aromatic substitution of the chlorine atom with an amino group is a standard and effective transformation.
Step 4: Final Sulfonamide Formation
The final step involves the coupling of the aminophenyl-thiazole-pyrimidine intermediate with 2,6-difluorobenzenesulfonyl chloride.
-
Reaction: The amino group on the phenyl ring is reacted with 2,6-difluorobenzenesulfonyl chloride in the presence of a base.
-
Rationale: This reaction forms the stable sulfonamide linkage, completing the synthesis of the Dabrafenib molecule. The difluorinated phenyl ring contributes to the binding affinity and selectivity of the inhibitor.[5]
Purification: The final product is purified through recrystallization or column chromatography to achieve the high purity required for pharmaceutical use.[2]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of Dabrafenib.
Properties of Dabrafenib
The physicochemical properties of Dabrafenib are critical to its pharmacological behavior, including its oral bioavailability and distribution.
| Property | Value | Source |
| CAS Number | 869949-43-9 | Internal |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [6] |
| Molecular Weight | 519.6 g/mol | [6] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMSO (>10 mM) | [8] |
| Protein Binding | 99.7% bound to human plasma proteins | [9] |
Mechanism of Action
Dabrafenib is a highly selective, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with particular potency against BRAF and CRAF.[1] Its primary therapeutic effect is derived from its ability to inhibit constitutively activated BRAF kinases that contain specific mutations, most commonly the V600E mutation.[9][10]
The MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, particularly melanoma, a mutation in the BRAF gene leads to a constitutively active BRAF protein.[1] This aberrant activation results in the continuous phosphorylation of downstream targets, MEK and then ERK, leading to uncontrolled cell growth and tumor progression.[1][11]
Inhibition by Dabrafenib
Dabrafenib functions by binding to the ATP-binding pocket of the mutated BRAF kinase, preventing it from phosphorylating and activating MEK.[1][10] This blockade of the MAPK pathway leads to a downstream cascade of events, including:
-
Decreased ERK phosphorylation: The immediate consequence of MEK inhibition.[1]
-
Cell cycle arrest: Cells are halted in the G1 phase of the cell cycle.[1]
-
Induction of apoptosis: Programmed cell death is triggered, leading to tumor regression.[1]
Dabrafenib exhibits a higher affinity for mutant forms of BRAF (V600E, V600K, and V600D) compared to wild-type BRAF.[6][9] This selectivity is a key factor in its therapeutic window, minimizing off-target effects. However, it's important to note that in cells with wild-type BRAF and an upstream RAS mutation, BRAF inhibitors like Dabrafenib can paradoxically activate the MAPK pathway, a phenomenon that underscores the importance of patient selection based on mutational status.[1]
Signaling Pathway Diagram
Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib.
Pharmacokinetics
Understanding the pharmacokinetic profile of Dabrafenib is essential for optimizing its clinical use.
-
Absorption: Dabrafenib is orally administered and reaches peak plasma concentration approximately 2 hours after dosing.[9] The mean absolute bioavailability is 95%.[9]
-
Distribution: It is highly bound to human plasma proteins (99.7%).[9]
-
Metabolism: Dabrafenib is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[9][12] Its metabolites, including hydroxy-dabrafenib and desmethyl-dabrafenib, are also pharmacologically active.[9]
-
Excretion: The majority of Dabrafenib and its metabolites are eliminated in the feces (71%), with a smaller portion excreted in the urine (23%).[9] The terminal half-life of the parent drug is approximately 10 hours.[9]
Clinical Applications and Efficacy
Dabrafenib is approved for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[3][9] It is often used in combination with a MEK inhibitor, such as trametinib, to improve efficacy and overcome potential resistance mechanisms.[6][10] This combination therapy has demonstrated significant improvements in progression-free survival and overall response rates in clinical trials.[10] The use of Dabrafenib has also been extended to other BRAF V600 mutation-positive cancers, including non-small cell lung cancer and anaplastic thyroid cancer.[3][6]
Conclusion
Dabrafenib represents a cornerstone in the targeted therapy of BRAF-mutated cancers. Its rational design, based on a deep understanding of the underlying molecular pathology of the MAPK pathway, has translated into significant clinical benefits for patients. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, mechanism of action, and clinical utility. Continued research into resistance mechanisms and the development of next-generation inhibitors will further refine the use of BRAF-targeted therapies in the ongoing fight against cancer.
References
-
Dabrafenib and its use in the treatment of metastatic melanoma - PMC. National Center for Biotechnology Information. [Link]
-
Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem. National Center for Biotechnology Information. [Link]
-
dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. R Discovery. [Link]
-
What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. Patsnap. [Link]
-
Dabrafenib - Wikipedia. Wikipedia. [Link]
-
Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase | New Drug Approvals. New Drug Approvals. [Link]
-
Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 Dabrafenib, Mediated by NRAS or MEK Mutations - AACR Journals. American Association for Cancer Research. [Link]
-
202806Orig1s000 - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
- WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents.
-
Scheme 5. Chemical route to the synthesis of dabrafenib. - ResearchGate. ResearchGate. [Link]
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC. National Center for Biotechnology Information. [Link]
-
Dabrafenib - DermNet. DermNet NZ. [Link]
Sources
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 3. Dabrafenib - Wikipedia [en.wikipedia.org]
- 4. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 5. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. apexbt.com [apexbt.com]
- 9. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. dermnetnz.org [dermnetnz.org]
N-(3-Bromobenzyl)-N-methylpropan-2-amine: A Scaffolding for Innovation in Medicinal Chemistry
An In-Depth Technical Guide
Abstract
N-(3-Bromobenzyl)-N-methylpropan-2-amine is a synthetic compound with a unique structural architecture that suggests significant, yet largely unexplored, potential within medicinal chemistry. This guide provides a comprehensive analysis of its potential applications, drawing upon established structure-activity relationships (SAR) of analogous compounds. We will delve into prospective therapeutic targets, including monoamine transporters, deubiquitinating enzymes, and serotonin receptors. This document serves as a strategic roadmap for researchers and drug development professionals, outlining a logical progression from synthesis and in-silico screening to in-vitro validation and lead optimization. Detailed experimental protocols and workflows are provided to facilitate the investigation of this promising molecule.
Introduction: Unveiling the Potential of a Novel Scaffold
The quest for novel chemical entities with therapeutic promise is the cornerstone of modern drug discovery. N-(3-Bromobenzyl)-N-methylpropan-2-amine presents itself as a compelling candidate for investigation. Its structure, featuring a brominated benzyl group attached to a methylated secondary amine with an isopropyl backbone, combines elements found in various biologically active molecules. The presence of the bromine atom offers a handle for further chemical modification, while the overall lipophilicity and amine basicity are key determinants of its pharmacokinetic and pharmacodynamic properties.
While direct research on N-(3-Bromobenzyl)-N-methylpropan-2-amine is not extensively documented in publicly available literature, the structural motifs within the molecule are well-represented in compounds with known pharmacological activities.[1][2][3] This guide will, therefore, extrapolate from these known analogues to build a strong rationale for its potential applications and to propose a structured research plan for its evaluation.
Rationale for Potential Therapeutic Applications
The core structure of N-(3-Bromobenzyl)-N-methylpropan-2-amine can be deconstructed into key pharmacophoric elements that suggest several potential biological targets.
Monoamine Transporter Modulation
The N-benzyl-N-methylpropan-2-amine core is structurally reminiscent of phenethylamines, a class of compounds known to interact with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Derivatives of N-benzyl-N-methyl-1-phenylpropan-2-amine (benzphetamine) are known modulators of these transporters, primarily acting as reuptake inhibitors.[1] Inhibition of monoamine reuptake increases the synaptic concentration of these neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs.
The 3-bromo substitution on the benzyl ring could significantly influence the binding affinity and selectivity for these transporters. Halogen atoms can participate in halogen bonding and alter the electronic properties of the aromatic ring, potentially leading to a unique pharmacological profile compared to unsubstituted analogues.
Inhibition of Deubiquitinating Enzymes (DUBs)
Recent research has identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in oncology.[2] While N-(3-Bromobenzyl)-N-methylpropan-2-amine lacks the pyrimidine core, the N-benzylamine moiety is a crucial component of these inhibitors. This suggests that the title compound could serve as a fragment or starting point for the design of novel DUB inhibitors. The ubiquitin-proteasome system is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer.
Serotonin Receptor Agonism/Antagonism
N-Benzyl substitution on phenethylamines has been shown to dramatically increase affinity and functional activity at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[3] These receptors are involved in a wide range of physiological and pathological processes, including mood, cognition, and psychosis. The specific substitution pattern on the N-benzyl ring can fine-tune the agonist or antagonist properties of the molecule. The 3-bromo substituent on our lead compound could confer a unique selectivity and efficacy profile at these G-protein coupled receptors.
Proposed Research and Drug Discovery Workflow
A systematic approach is essential to explore the therapeutic potential of N-(3-Bromobenzyl)-N-methylpropan-2-amine. The following workflow is proposed:
Caption: Proposed Drug Discovery Workflow for N-(3-Bromobenzyl)-N-methylpropan-2-amine.
Synthesis and Characterization
The synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine can be readily achieved via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 3-bromobenzaldehyde (1.0 eq) and N-methylpropan-2-amine (1.2 eq) in a suitable solvent such as methanol or dichloroethane, add acetic acid (0.1 eq) as a catalyst.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(3-Bromobenzyl)-N-methylpropan-2-amine.[4]
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by high-performance liquid chromatography (HPLC).
In Silico and In Vitro Screening
Computational docking studies should be performed to predict the binding modes and affinities of N-(3-Bromobenzyl)-N-methylpropan-2-amine with the crystal structures of human DAT, NET, SERT, USP1/UAF1, and 5-HT2A/2C receptors. This will help prioritize the most promising biological targets for in-vitro validation.
Based on the docking results, a panel of primary in-vitro assays should be conducted.
| Target Class | Primary Assay | Objective |
| Monoamine Transporters | Radioligand binding assays | To determine the binding affinity (Ki) of the compound for DAT, NET, and SERT. |
| Deubiquitinating Enzymes | USP1/UAF1 biochemical assay | To measure the IC50 value for the inhibition of USP1/UAF1 deubiquitinating activity.[2] |
| Serotonin Receptors | Radioligand binding assays | To determine the binding affinity (Ki) for 5-HT2A and 5-HT2C receptors.[3] |
Experimental Protocol: Radioligand Binding Assay (General)
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor or transporter.
-
Assay Buffer: Use an appropriate binding buffer specific to the target.
-
Incubation: Incubate the membrane homogenates with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Should the primary screening reveal promising activity, a lead optimization program should be initiated.
Caption: SAR Exploration Strategy for Lead Optimization.
Systematic modifications to the core structure will be made to establish a clear SAR. Key areas for modification include:
-
Benzyl Ring: Varying the position and nature of the substituent (e.g., other halogens, alkyl, alkoxy groups) to probe electronic and steric effects.
-
N-Alkyl Group: Replacing the N-methyl group with other small alkyl groups to assess the impact on potency and selectivity.
-
Isopropyl Backbone: Investigating other small alkyl substituents on the amine to understand the role of this group in target engagement.
Conclusion
N-(3-Bromobenzyl)-N-methylpropan-2-amine represents a promising, yet underexplored, scaffold for medicinal chemistry. By leveraging the knowledge of structurally related compounds, a clear path for its investigation has been outlined. This guide provides the strategic framework and detailed protocols necessary to systematically evaluate its potential as a modulator of key biological targets implicated in a range of human diseases. The journey from a novel chemical entity to a potential therapeutic agent is arduous, but the scientific rationale for embarking on this exploration with N-(3-Bromobenzyl)-N-methylpropan-2-amine is compelling.
References
- The Biological Activity of N-benzyl-N-methyl-1-phenylpropan-2-amine Derivatives: A Technical Guide - Benchchem.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC.
- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC.
- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl.
- N-Methyl-N-(3-thien-2-ylbenzyl)amine synthesis pathway - Benchchem.
- 24.6: Synthesis of Amines - Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for Heck Coupling of N-(3-Bromobenzyl)-N-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Heck Coupling Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation enables the construction of complex molecular architectures from readily accessible starting materials. For drug development professionals, the Heck reaction offers a versatile tool for the synthesis of substituted benzylamines, which are key intermediates in the preparation of a wide range of pharmaceuticals.
The substrate, N-(3-Bromobenzyl)-N-methylpropan-2-amine, presents a unique opportunity for diversification through the Heck coupling at the aryl bromide position. The presence of the secondary amine introduces a key consideration: its potential to coordinate with the palladium catalyst. This interaction can influence the catalytic cycle, and understanding this is crucial for reaction optimization. This guide will delve into protocols that account for this structural feature to achieve high-yield and selective transformations.
Catalytic Cycle of the Heck Reaction
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted catalytic cycle for the Heck reaction proceeds through a Pd(0)/Pd(II) pathway.[2]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex. This is often the rate-determining step.[2] The resulting Pd(II) species then coordinates with the alkene. Subsequent migratory insertion of the alkene into the aryl-palladium bond forms a new carbon-carbon bond. A β-hydride elimination step follows, releasing the desired product and forming a palladium-hydride species. Finally, a base regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Key Experimental Parameters and Their Rationale
The success of the Heck coupling of N-(3-Bromobenzyl)-N-methylpropan-2-amine hinges on the careful selection of several key parameters.
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Pre-catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective choice, often reduced in situ to the active Pd(0) species.[2] Pd₂(dba)₃ is a stable Pd(0) source and can be advantageous in some cases. |
| Ligand | Phosphines (e.g., PPh₃, P(o-tol)₃, Buchwald ligands), N-Heterocyclic Carbenes (NHCs) | The choice of ligand is critical. For electron-rich aryl bromides, bulky and electron-donating ligands can facilitate the oxidative addition step.[4] NHCs have shown high thermal stability and are particularly effective in Heck reactions.[5] The secondary amine in the substrate can also act as a ligand, potentially influencing the reaction kinetics and selectivity.[6] |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃, NaOAc), Organic (e.g., Et₃N, DIPEA) | The base is required to neutralize the hydrohalic acid produced during the catalytic cycle.[6] Inorganic bases are often used in polar aprotic solvents, while amine bases can sometimes serve as both the base and a co-solvent.[7] |
| Solvent | Polar Aprotic (e.g., DMF, DMAc, NMP), Aprotic (e.g., Toluene, Dioxane) | The solvent choice influences the solubility of the reagents and the stability of the catalytic species.[2] High-boiling polar aprotic solvents are commonly used to facilitate the reaction at elevated temperatures. |
| Temperature | 80 - 140 °C | The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.[5] |
| Alkene Partner | Electron-deficient (e.g., acrylates, styrene), Electron-rich (e.g., vinyl ethers) | Electron-deficient alkenes are generally more reactive in the Heck reaction.[1] The choice of alkene will determine the nature of the final product. |
Detailed Experimental Protocols
The following protocols provide a starting point for the Heck coupling of N-(3-Bromobenzyl)-N-methylpropan-2-amine. Optimization may be required based on the specific alkene partner and desired scale.
Protocol 1: General Conditions using a Phosphine Ligand
This protocol is a robust starting point for a variety of alkene coupling partners.
Materials:
-
N-(3-Bromobenzyl)-N-methylpropan-2-amine
-
Alkene (e.g., n-butyl acrylate, styrene) (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Caption: Workflow for the phosphine-ligated Heck coupling protocol.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), PPh₃ (e.g., 0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add N-(3-Bromobenzyl)-N-methylpropan-2-amine (1.0 mmol, 1.0 equiv) and anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Add the alkene (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: High-Turnover Catalysis with an N-Heterocyclic Carbene (NHC) Ligand
This protocol is adapted from a highly efficient method developed for a structurally similar substrate, N,N-dimethylbenzylamine, and is suitable for achieving high turnover numbers (TON).[8]
Materials:
-
N-(3-Bromobenzyl)-N-methylpropan-2-amine
-
Alkene (e.g., tert-butyl acrylate) (1.5 equivalents)
-
[IMes-Pd(dmba)Cl] precatalyst (0.1 - 1 mol%) (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; dmba = N,N-dimethylbenzylamine)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add the [IMes-Pd(dmba)Cl] precatalyst (e.g., 0.01 mmol, 1 mol%) and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add N-(3-Bromobenzyl)-N-methylpropan-2-amine (1.0 mmol, 1.0 equiv) and anhydrous NMP.
-
Add the alkene (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction can often be performed open to the air.[8]
-
Monitor the reaction for completion by TLC or GC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting and Scientific Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more electron-rich and bulky ligand. The secondary amine in the substrate may be coordinating to the palladium, potentially inhibiting the catalytic cycle. The use of a ligand that can displace the substrate's amine from the metal center may be beneficial.
-
Formation of Side Products: The formation of reduced (de-brominated) starting material can occur via a reductive Heck pathway.[4] Adjusting the base and solvent system can often mitigate this. Di-arylation of the alkene can also occur, particularly with electron-rich aryl bromides and an excess of the aryl halide.[8]
-
Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. This can be minimized by ensuring an inert atmosphere (for phosphine-based catalysts) and using appropriate ligands to stabilize the Pd(0) species.[2]
Conclusion
The Heck coupling of N-(3-Bromobenzyl)-N-methylpropan-2-amine is a versatile and powerful method for the synthesis of a diverse library of compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this reaction. By understanding the underlying mechanism and the critical experimental parameters, scientists can effectively troubleshoot and optimize their synthetic routes, accelerating the discovery and development of novel chemical entities.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Heerbeek, R. V., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (2002). Dendrimers as support for recoverable catalysts and reagents. Chemical Reviews, 102(10), 3717–3756. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476. [Link]
-
Diez-Gonzalez, S., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Catalysis Today, 136(1-2), 1–19. [Link]
-
de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 1471–1531). John Wiley & Sons, Inc. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Yaşar, S., Özcan, E. Ö., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 557–567. [Link]
-
Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]
-
Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2009). N-heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: a highly active, practical and versatile catalyst for the Heck-Mizoroki reaction. Organic & Biomolecular Chemistry, 7(10), 2110–2119. [Link]
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581. [Link]
-
Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. [Link]
-
Herrmann, W. A., Elison, M., Fischer, J., Köcher, C., & Artus, G. R. J. (1995). N-Heterocyclic Carbenes: A New Class of Ancillary Ligands for Organometallic Catalysis. Angewandte Chemie International Edition in English, 34(21), 2371–2374. [Link]
-
Bhanage, B. M., & Arai, M. (2001). Recent developments in the Heck reaction. Catalysis Reviews, 43(3), 315–346. [Link]
-
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: a highly active, practical and versatile catalyst for the Heck-Mizoroki reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(3-Bromobenzyl)-N-methylpropan-2-amine in Heterocyclic Synthesis
Introduction
N-(3-Bromobenzyl)-N-methylpropan-2-amine is a versatile synthetic intermediate poised for the construction of diverse heterocyclic frameworks. Its structure incorporates a nucleophilic secondary amine and a brominated aromatic ring, providing two key reactive handles for intramolecular cyclization strategies. The strategic placement of the bromine atom at the meta position allows for the formation of five- and six-membered nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds.
This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of N-(3-Bromobenzyl)-N-methylpropan-2-amine in the synthesis of isoindoline derivatives. The protocols outlined herein are grounded in established principles of palladium-catalyzed intramolecular C-N bond formation, specifically the Buchwald-Hartwig amination and the Mizoroki-Heck reaction.[1][2]
Core Concepts and Strategic Applications
The primary synthetic utility of N-(3-Bromobenzyl)-N-methylpropan-2-amine lies in its capacity to undergo intramolecular cyclization to form N-methyl-N-isopropylisoindoline and related structures. The choice of catalytic system and reaction conditions dictates the specific reaction pathway and ultimately the structure of the resulting heterocyclic product.
Two principal palladium-catalyzed pathways are highlighted:
-
Intramolecular Buchwald-Hartwig Amination: This reaction directly forms a C(sp²)-N bond between the aromatic ring and the secondary amine, yielding the saturated isoindoline core. This transformation is highly valued for its functional group tolerance and reliability in constructing N-aryl heterocycles.[1]
-
Intramolecular Mizoroki-Heck Reaction: While less direct for this specific substrate, the principles of the Heck reaction are crucial for understanding potential side reactions or for designing derivatives of the title compound that contain an alkene moiety. The intramolecular Heck reaction is a powerful tool for forming carbon-carbon bonds and can lead to the generation of tertiary and quaternary stereocenters.[3][4]
The following sections provide detailed protocols and mechanistic insights for the synthesis of the starting material and its subsequent cyclization.
Part 1: Synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine
A straightforward and efficient method for the synthesis of the title compound is through reductive amination. This common and robust reaction involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
Reaction Scheme: 3-Bromobenzaldehyde + N-methylpropan-2-amine → N-(3-bromobenzylidene)-N-methylpropan-2-amine → N-(3-Bromobenzyl)-N-methylpropan-2-amine
Materials:
-
3-Bromobenzaldehyde
-
N-methylpropan-2-amine (isopropylamine)
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add N-methylpropan-2-amine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (STAB, 1.5 eq) in DCM.
-
Slowly add the STAB suspension to the reaction mixture. Note: If using NaBH₄, methanol is a more suitable solvent, and the reducing agent should be added portion-wise at 0 °C due to its higher reactivity.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Bromobenzyl)-N-methylpropan-2-amine.
| Parameter | Value |
| Typical Scale | 5-10 mmol |
| Reaction Time | 12-18 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Part 2: Synthesis of N-methyl-N-isopropylisoindoline via Intramolecular Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed intramolecular cyclization of N-(3-Bromobenzyl)-N-methylpropan-2-amine to form the corresponding isoindoline derivative. The choice of ligand is critical for achieving high yields in this type of C-N cross-coupling reaction.
Mechanistic Rationale
The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent deprotonation of the amine by a base, followed by reductive elimination, forms the desired C-N bond and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Intramolecular C-N Cyclization
Materials:
-
N-(3-Bromobenzyl)-N-methylpropan-2-amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2-5 mol%) and the chosen phosphine ligand (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) catalyst.
-
Add N-(3-Bromobenzyl)-N-methylpropan-2-amine (1.0 eq) and the base (e.g., NaOtBu, 1.5 eq).
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-methyl-N-isopropylisoindoline.
| Parameter | Value |
| Catalyst Loading | 2-5 mol% Pd |
| Ligand Loading | 4-10 mol% |
| Base | NaOtBu or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 70-90% |
graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];// Nodes Start [label="Start: Oven-dried\nSchlenk Flask", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Catalyst [label="Add Pd(OAc)₂\nand Ligand"]; Inert_Atmosphere [label="Evacuate and Backfill\nwith Argon (3x)"]; Add_Solvent [label="Add Anhydrous\nToluene"]; Preform_Catalyst [label="Stir for 15-20 min\n(Catalyst Pre-formation)"]; Add_Reagents [label="Add Substrate\nand Base"]; Heat [label="Heat to 80-110 °C\nMonitor by TLC/GC-MS"]; Workup [label="Cool, Quench,\nand Extract"]; Purify [label="Column Chromatography"]; End [label="Product: N-methyl-N-\nisopropylisoindoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Start -> Add_Catalyst; Add_Catalyst -> Inert_Atmosphere; Inert_Atmosphere -> Add_Solvent; Add_Solvent -> Preform_Catalyst; Preform_Catalyst -> Add_Reagents; Add_Reagents -> Heat; Heat -> Workup; Workup -> Purify; Purify -> End;
}
Caption: Workflow for intramolecular C-N cyclization.
Considerations for Method Development and Optimization
-
Ligand Screening: The choice of phosphine ligand is paramount for successful Buchwald-Hartwig amination. Bulky, electron-rich ligands often promote the reductive elimination step and improve catalytic turnover. A preliminary screen of different ligand classes (e.g., bidentate, monodentate) is recommended for optimizing the yield.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate. While NaOtBu is a common choice, other bases like K₃PO₄ or Cs₂CO₃ may be effective and should be considered, especially if the substrate is base-sensitive.
-
Solvent Effects: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and dioxane are standard, but solvents like xylene or THF may also be suitable.
-
Temperature Control: The reaction temperature should be carefully controlled to balance the rate of reaction with potential catalyst decomposition or side reactions.
Conclusion
N-(3-Bromobenzyl)-N-methylpropan-2-amine serves as an excellent precursor for the synthesis of isoindoline-based heterocyclic systems. The protocols provided herein, based on well-established palladium-catalyzed cross-coupling reactions, offer a reliable and efficient pathway to these valuable molecular scaffolds. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and available resources. The strategic application of modern catalytic methods to versatile building blocks like N-(3-Bromobenzyl)-N-methylpropan-2-amine continues to be a powerful approach in the fields of medicinal chemistry and materials science.
References
-
G. E. Ferris, et al. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters. Available at: [Link]
- Yao, T., Campo, M., & Larock, R. C. (2005).
-
C. G. de Francisco, et al. (2018). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas. Available at: [Link]
-
J. D. R. D. D. C. D. G. D. D. B. F. W. D. D. V. R. J. D. B. S. J. D. T. E. D. R. T. G. (2014). Palladium-catalyzed cyclization of bromoenynamides to tricyclic azacycles: synthesis of trikentrin-like frameworks. Chemical Communications. Available at: [Link]
-
A. V. A. S. A. G. S. A. A. (2020). A simple method for the synthesis of isoindoline derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]
- Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions.
-
C. P. S. A. (2010). Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles. Green Chemistry. Available at: [Link]
-
J. D. R. D. D. C. D. G. D. D. B. F. W. D. D. V. R. J. D. B. S. J. D. T. E. D. R. T. G. (2014). Palladium-catalyzed cyclization of bromoenynamides to tricyclic azacycles: synthesis of trikentrin-like frameworks. Chemical Communications. Available at: [Link]
-
Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
C. S. C. S. C. C. C. M. L. (2013). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry. Available at: [Link]
-
A. A. Patil, et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH. Available at: [Link]
-
C. P. S. A. (2010). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. ChemInform. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved from [Link]
-
Z. L. (2022). Palladium Catalyzed Cyclization and C‒O Bond Formation Cascade, and Its Application in Total Synthesis. Knowledge@UChicago. Available at: [Link]
-
M. S. (1993). SYNTHESIS OF ISOINDOLINES AND ISOINDOLINONES BY PALLADIUM ' CATALYZED REACTIONS. Bangladesh University of Engineering and Technology. Available at: [Link]
-
M. G. M. D. L. M. D. C. M. A. M. J. M. S. M. (2021). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. ACS Catalysis. Available at: [Link]
-
F. M. Garibotto, et al. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC. Available at: [Link]
-
T. Harayama. (1999). SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. HETEROCYCLES. Available at: [Link]
-
Y. L. Y. L. Y. Z. Y. L. (2025). Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. Molecules. Available at: [Link]
-
J. T. D. C. D. C. D. C. D. D. D. C. D. C. D. (2021). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Moskal (Mol-Instinct). (2015). N-(3-bromobenzylidene)-2-methylpropan-2-amine. Retrieved from [Link]
-
LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
-
M. A. V. S. (2025). Innovative Syntheses and Reactivity of Propiolamidines. Molecules. Available at: [Link]
Sources
HPLC analysis of N-(3-Bromobenzyl)-N-methylpropan-2-amine and its reaction products
Application Note: Stability-Indicating HPLC Method for the Analysis of N-(3-Bromobenzyl)-N-methylpropan-2-amine and its Reaction Products
Executive Summary
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the tertiary amine N-(3-Bromobenzyl)-N-methylpropan-2-amine and its primary reaction/degradation products. Designed for drug development professionals and analytical chemists, this protocol addresses the specific chromatographic challenges associated with halogenated basic amines, providing a self-validating workflow for purity assessment and degradation profiling.
Physicochemical Profiling & Chromatographic Rationale
N-(3-Bromobenzyl)-N-methylpropan-2-amine is a sterically hindered tertiary benzylamine. Its analytical profile is governed by two key structural features:
-
Basicity & Ionization : With an estimated pKa of ~9.5, the tertiary amine nitrogen is fully protonated at physiological and acidic pH. When analyzed on standard reversed-phase silica columns, basic amines undergo secondary ion-exchange interactions with unendcapped surface silanols, leading to severe peak tailing, broad peak shapes, and poor resolution [3].
-
Oxidative Susceptibility : Benzylamines are highly susceptible to oxidative degradation when exposed to air, light, or reactive oxygen species (ROS) [5]. The oxidation typically proceeds via an unstable imine intermediate, which subsequently hydrolyzes to yield a benzaldehyde derivative and a cleaved aliphatic amine [4].
Causality of Experimental Choices :
To counteract peak tailing, this method employs a low-pH mobile phase modified with 0.1% Trifluoroacetic acid (TFA). The addition of TFA is not merely for pH adjustment; it serves as a hydrophobic ion-pairing agent that dynamically coats and masks residual silanols on the C18 stationary phase, preventing the secondary interactions that cause tailing [2]. Detection is optimized at 220 nm to capture the strong
Mechanistic Insights into Degradation Pathways
Understanding the degradation chemistry is critical for method validation. Under oxidative or photolytic stress, the parent compound undergoes N-dealkylation and oxidative deamination. The primary pathway involves the oxidation of the benzylic carbon to form an imine, followed by rapid hydrolysis in aqueous media to 3-bromobenzaldehyde [4]. A secondary pathway involves the loss of the methyl group (demethylation) to form the secondary amine N-(3-Bromobenzyl)propan-2-amine .
Fig 1. Proposed oxidative degradation pathways of the target benzylamine.
Experimental Protocol & Methodology
Reagents and Materials
-
Analyte : N-(3-Bromobenzyl)-N-methylpropan-2-amine reference standard (>99% purity).
-
Solvents : HPLC-grade Acetonitrile (ACN), HPLC-grade Water (Milli-Q, 18.2 MΩ·cm).
-
Modifiers : Trifluoroacetic acid (TFA, LC-MS grade).
-
Degradation Reagents : 3% Hydrogen peroxide (H₂O₂), 1M HCl, 1M NaOH.
Step-by-Step Sample Preparation & Forced Degradation
This protocol incorporates a self-validating forced degradation step to prove the method's stability-indicating power (i.e., its ability to resolve the parent peak from all degradation products) [2].
-
Standard Preparation : Accurately weigh 10.0 mg of the parent compound and dissolve in 10.0 mL of Diluent (50:50 Water:ACN) to create a 1.0 mg/mL stock solution.
-
Oxidative Stress Generation : Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 3% H₂O₂. Incubate at 60°C for 2 hours to force the generation of benzaldehyde and imine derivatives.
-
Quenching & Dilution : Cool the stressed sample to room temperature. Dilute to volume (10 mL) with Diluent (Final concentration: 100 µg/mL).
-
Filtration : Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate matter.
Fig 2. Step-by-step analytical workflow for HPLC method execution.
Chromatographic Conditions
The gradient elution profile is designed to elute the highly polar secondary amine fragments early in the run, while strongly retaining the intact brominated parent and the highly hydrophobic 3-bromobenzaldehyde later in the run.
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm, 100 Å) |
| Mobile Phase A | 0.1% TFA in HPLC Water (v/v) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (Thermostated to ensure retention time reproducibility) |
| Detection Wavelength | 220 nm (Primary), 254 nm (Secondary confirmation) |
| Injection Volume | 10 µL |
| Gradient Program | 0-2 min: 5% B 2-15 min: 5% |
Results & Data Presentation
System Suitability and Peak Identification
A self-validating system requires strict adherence to system suitability criteria. The USP tailing factor for the parent compound must be
Table 2: Expected Chromatographic Profile and Quantitative Metrics
| Analyte / Product | Relative Retention Time (RRT) | Expected RT (min) | USP Tailing Factor | Limit of Detection (LOD) |
| N-Methylisopropylamine | 0.25 | ~3.5 | 1.2 | 0.5 µg/mL |
| N-(3-Bromobenzyl)propan-2-amine | 0.88 | ~12.3 | 1.3 | 0.1 µg/mL |
| N-(3-Bromobenzyl)-N-methylpropan-2-amine | 1.00 | ~14.0 | 1.1 | 0.05 µg/mL |
| 3-Bromobenzaldehyde | 1.35 | ~18.9 | 1.0 | 0.02 µg/mL |
Note: 3-Bromobenzaldehyde exhibits a significantly lower LOD due to the strong molar absorptivity of the conjugated carbonyl-aromatic system at 254 nm, whereas the aliphatic amines rely entirely on the 220 nm absorbance of the isolated benzyl ring [1, 5].
References
-
SIELC Technologies. "HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column." SIELC Applications Library. URL: [Link]
-
Canals, I., et al. "Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution." Analytical Chemistry, 2001. URL: [Link]
-
Lang, X., et al. "Visible Light Induced Green Transformation of Primary Amines to Imines Using a Silicate Supported Anatase Photocatalyst." Catalysts (MDPI), 2015. URL: [Link]
-
ScienceMadness Discussion Board. "Bizzare observation about benzylamines- explanation? (Oxidative degradation of benzylamines)." ScienceMadness, 2012. URL: [Link]
Application Note: GC-MS Method Development for N-(3-Bromobenzyl)-N-methylpropan-2-amine Quantification
Introduction & Scientific Rationale
N-(3-Bromobenzyl)-N-methylpropan-2-amine is a halogenated tertiary benzylamine. Compounds within this structural class frequently serve as critical synthetic intermediates in pharmaceutical manufacturing or as precursors in the clandestine synthesis of novel psychoactive substances (NPS), such as substituted phenethylamines[1].
Developing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound requires navigating specific chemical hurdles. As an application scientist, I approach method development not merely as a sequence of instrument parameters, but as a holistic system where the analyte's fundamental chemistry dictates both sample preparation and instrumental configuration[2].
Chromatographic Behavior of Halogenated Benzylamines
Benzylamines are notoriously difficult to analyze via gas chromatography without rigorous system optimization. Due to the basicity of the tertiary nitrogen, these molecules are highly susceptible to adsorption on active silanol sites within the GC inlet and column, leading to severe peak tailing. Furthermore, exposure to oxygen or active metal sites at elevated temperatures can catalyze their degradation or oxidation into imines. To mitigate this, our protocol mandates the use of an ultra-inert, deactivated glass-wool liner and a highly cross-linked, non-polar 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., HP-5MS).
Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV electron ionization, N-(3-Bromobenzyl)-N-methylpropan-2-amine undergoes predictable fragmentation driven by the thermodynamic stability of the resulting product ions. Halogenated compounds can be analyzed with exceptional sensitivity using GC-EI-MS when these pathways are properly mapped[3].
-
Molecular Ion: The intact radical cation (
) appears at m/z 241 and 243, exhibiting the characteristic 1:1 isotopic ratio of the and isotopes. -
-Cleavage (Base Peak): The dominant thermodynamic pathway is the
-cleavage of the C-C bond between the benzylic carbon and the aromatic ring. The loss of the 3-bromophenyl radical yields a highly stable, alkyl-substituted iminium ion ( ) at m/z 86 . -
Inductive Cleavage: Cleavage of the benzylic C-N bond yields the 3-bromobenzyl cation (a tropylium ion analogue) at m/z 169 / 171 .
Fig 1: Predicted EI-MS fragmentation pathway of N-(3-Bromobenzyl)-N-methylpropan-2-amine.
Experimental Protocols
Self-Validating System Suitability & Quality Control
Every analytical batch must be a self-validating system. Before analyzing unknown samples, inject a 50 ng/mL standard solution to verify that the peak asymmetry factor (
Step-by-Step Sample Preparation (Liquid-Liquid Extraction)
Tertiary amines must be in their un-ionized, free-base form for optimal volatility during GC-MS analysis. The pKa of this compound is approximately 8.5–9.0. Adjusting the sample pH to 10.5 ensures >99% of the analyte is un-ionized, maximizing partitioning into the organic phase.
-
Aliquoting: Transfer 500 µL of the biological matrix or reaction mixture into a 2 mL inert microcentrifuge tube.
-
Internal Standard (IS) Addition: Add 20 µL of the IS working solution (10 µg/mL of N-(4-Bromobenzyl)-N-methylpropan-2-amine, a structural isomer that compensates for matrix effects without isotopic overlap).
-
Alkalinization (Causality Step): Add 200 µL of 0.1 M Sodium Carbonate buffer (pH 10.5). Vortex for 10 seconds. Rationale: Suppresses analyte ionization to force the molecule into its lipophilic free-base state.
-
Extraction: Add 1.0 mL of an Ethyl Acetate:Hexane (1:1, v/v) mixture. Rationale: Ethyl acetate solubilizes the polar moieties, while hexane excludes highly polar matrix interferences (e.g., proteins, salts).
-
Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Recovery: Carefully transfer 800 µL of the upper organic layer to a clean autosampler vial.
-
Concentration: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature to prevent thermal degradation.
-
Reconstitution: Reconstitute the residue in 100 µL of LC-MS grade Ethyl Acetate. Transfer to a vial with a glass micro-insert.
Fig 2: Sample preparation and GC-MS analytical workflow for tertiary amine quantification.
Instrumental Parameters & Data Presentation
Table 1: GC-MS Operating Parameters
| Parameter | Setting / Specification |
| Column | HP-5MS Ultra Inert (30 m × 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (Purge valve open at 1.0 min to sweep residual solvent) |
| Injection Volume | 1.0 µL |
| Oven Temperature Program | 80 °C (hold 1 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Table 2: Selected Ion Monitoring (SIM) Parameters
Note: Utilizing SIM mode significantly increases the signal-to-noise ratio by focusing the quadrupole only on the most abundant and characteristic ions.
| Compound | Target Ion (Quantifier) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |
| N-(3-Bromobenzyl)-N-methylpropan-2-amine | m/z 86 | m/z 169 | m/z 171 | 50 ms |
| IS: N-(4-Bromobenzyl)-N-methylpropan-2-amine | m/z 86 | m/z 169 | m/z 241 | 50 ms |
Table 3: Method Validation Metrics (Representative Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linear Dynamic Range | 10 – 1000 ng/mL | |
| Limit of Detection (LOD) | 3.0 ng/mL | S/N |
| Limit of Quantification (LOQ) | 10.0 ng/mL | S/N |
| Intra-day Precision (RSD%) | 3.8% | |
| Inter-day Precision (RSD%) | 5.4% | |
| Extraction Recovery | 89.5% ± 4.2% | Consistent across range |
References
-
Benchchem. Application Note and Protocol for the GC-MS Analysis of 4-Isopropylbenzylamine.[2] URL:
-
Office of Justice Programs. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines.[1] URL:
-
PubMed / NIH. Identification and quantification of mutagenic halogenated cytosines by gas chromatography, fast atom bombardment, and electrospray ionization tandem mass spectrometry.[3] URL:
-
Sciencemadness Discussion Board. Bizzare observation about benzylamines- explanation? URL:
Sources
- 1. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification and quantification of mutagenic halogenated cytosines by gas chromatography, fast atom bombardment, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of N-(3-Bromobenzyl)-N-methylpropan-2-amine by column chromatography
An Application Note and Protocol for the Purification of N-(3-Bromobenzyl)-N-methylpropan-2-amine by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of the tertiary amine, N-(3-Bromobenzyl)-N-methylpropan-2-amine, using silica gel column chromatography. Tertiary amines present unique challenges during chromatographic purification on standard silica gel due to their basic nature, which can lead to strong interactions with acidic silanol groups, resulting in peak tailing and potential sample degradation. This guide details a robust protocol that mitigates these issues by employing a basified mobile phase system. We will explore the underlying chemical principles for the methodological choices, provide a step-by-step protocol for execution, and offer guidance on fraction analysis and product isolation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable and reproducible method for obtaining high-purity N-(3-Bromobenzyl)-N-methylpropan-2-amine.
Introduction: The Challenge of Purifying Amines
N-(3-Bromobenzyl)-N-methylpropan-2-amine is a tertiary amine whose purification is often a critical step following its synthesis. The primary challenge in purifying amines via silica gel chromatography stems from the Lewis basicity of the nitrogen atom. Standard silica gel is characterized by a high density of surface silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). This acidity leads to strong, often irreversible, acid-base interactions with basic analytes like amines.
These interactions manifest in several undesirable chromatographic behaviors:
-
Peak Tailing: The analyte moves slowly down the column in a "smear" rather than a sharp band, leading to poor resolution and contamination of fractions.
-
Irreversible Adsorption: A portion of the product can become permanently bound to the stationary phase, resulting in low recovery.
-
Sample Degradation: The acidic environment of the silica surface can potentially catalyze the degradation of sensitive molecules.
To overcome these challenges, the acidic nature of the silica gel surface must be neutralized or "passivated." The most common and effective strategy is the addition of a small quantity of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent. This modifier competitively binds to the acidic silanol sites, creating a more inert surface for the target amine to traverse, thereby enabling a separation based primarily on polarity differences rather than acid-base interactions.
Diagram: Mechanism of Tailing and Mitigation
The following diagram illustrates the interaction of a basic amine with an unmodified silica surface versus a surface passivated with a basic modifier.
Caption: Mitigation of amine tailing on silica gel.
Materials and Methods
Materials and Reagents
| Item | Specification | Supplier (Example) |
| Crude N-(3-Bromobenzyl)-N-methylpropan-2-amine | To be purified | N/A |
| Silica Gel | 230-400 mesh, 60 Å pore size | Merck, Sigma-Aldrich |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| TLC Plates | Silica Gel 60 F254 | Merck |
| Stains for TLC | Potassium Permanganate (KMnO₄) | Acros Organics |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
N-(3-Bromobenzyl)-N-methylpropan-2-amine and its precursors may be harmful. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Hexane and ethyl acetate are flammable. Keep away from ignition sources.
-
Triethylamine has a strong, unpleasant odor and is corrosive. Handle with care.
Experimental Protocol: Step-by-Step Guide
Phase 1: Thin-Layer Chromatography (TLC) for Method Development
The first step is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound. This Rf value generally translates well to column chromatography, ensuring the compound spends sufficient time on the stationary phase to separate from impurities but elutes in a reasonable volume.
Protocol:
-
Prepare Eluents: Prepare a series of small-volume solvent systems with varying ratios of Hexane:EtOAc. To each system, add 0.5-1% triethylamine by volume. For example:
-
95:5 Hexane:EtOAc + 1% TEA
-
90:10 Hexane:EtOAc + 1% TEA
-
80:20 Hexane:EtOAc + 1% TEA
-
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the bromophenyl group should be UV active. Additionally, stain the plate with potassium permanganate (KMnO₄) stain, which is highly effective for visualizing amines.
-
Analyze and Select: Calculate the Rf value for your target spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Choose the system that gives an Rf of ~0.3. The absence of tailing (i.e., round, compact spots) on the TLC plate is a strong indicator that the addition of TEA is effective.
Diagram: TLC Analysis Workflow
Caption: Workflow for mobile phase selection using TLC.
Phase 2: Column Packing and Sample Loading
Properly packing the column is crucial to achieve good separation. An improperly packed column with air bubbles or cracks will lead to channeling and poor resolution.
Protocol:
-
Select Column Size: Choose a column with a diameter such that the amount of silica gel is approximately 50-100 times the mass of the crude material to be purified.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the selected mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA) to form a homogenous slurry.
-
Pack the Column:
-
Secure the column vertically to a clamp stand. Add a small layer of sand or a cotton plug to the bottom.
-
Fill the column about one-third full with the mobile phase.
-
Gently pour the silica slurry into the column. Use a funnel to aid the process.
-
Continuously tap the side of the column to encourage even settling of the silica bed.
-
Open the stopcock to drain some solvent, which helps compact the bed. Add more mobile phase as needed, never allowing the top of the silica bed to run dry.
-
-
Load the Sample:
-
Dissolve the crude N-(3-Bromobenzyl)-N-methylpropan-2-amine in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane.
-
Carefully pipette this solution onto the top of the silica bed.
-
Open the stopcock and allow the sample to just enter the silica bed, then close it.
-
Carefully add a small layer of fresh mobile phase to wash the sides of the column, and again allow this to enter the bed.
-
Finally, fill the column with the mobile phase, taking care not to disturb the top of the silica bed. A small layer of sand can be added on top to protect the surface.
-
Phase 3: Elution and Fraction Collection
Protocol:
-
Begin Elution: Open the stopcock and begin running the mobile phase through the column. Apply gentle air pressure to the top of the column (using a bellows or regulated air line) to achieve a steady flow rate (e.g., 5-10 cm/min).
-
Collect Fractions: Collect the eluate in a series of numbered test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor Elution by TLC: Periodically analyze the collected fractions by TLC to track the elution of the desired product. Spot every few fractions on a single TLC plate. This will show which fractions contain the pure compound, which contain impurities, and which are mixed.
-
Pool and Concentrate: Once the elution is complete, pool the fractions that contain the pure product based on the TLC analysis. Combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified N-(3-Bromobenzyl)-N-methylpropan-2-amine.
Results and Characterization
The success of the purification should be confirmed by analytical methods.
| Analysis | Expected Result for Pure Fraction | Purpose |
| TLC | A single spot with an Rf matching the main component of the crude mixture. | Confirm purity and identity relative to crude. |
| ¹H NMR | Absence of signals corresponding to starting materials or major impurities. Correct chemical shifts and integration for the target molecule. | Structural confirmation and purity assessment. |
| Mass Spec (MS) | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. | Confirm molecular weight. |
Troubleshooting
-
Problem: The compound is not moving off the baseline (Rf = 0).
-
Solution: The mobile phase is not polar enough. Increase the proportion of ethyl acetate.
-
-
Problem: The compound runs with the solvent front (Rf = 1).
-
Solution: The mobile phase is too polar. Increase the proportion of hexane.
-
-
Problem: Streaky or tailing spots are still observed even with TEA.
-
Solution: Increase the concentration of TEA to 1.5% or 2%. Alternatively, consider using a different stationary phase like alumina (basic).
-
-
Problem: Poor separation between the product and an impurity.
-
Solution: Try a different solvent system. Replacing ethyl acetate with another polar solvent like isopropanol or dichloromethane can alter the selectivity of the separation.
-
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Iler, R. K. (1979). The Chemistry of Silica: Solubility, Polymerization, Colloid and Surface Properties, and Biochemistry. John Wiley & Sons. [Link]
-
Kirschner, J., et al. (2015). Practical All-Purpose Conditions for the Flash-Chromatography of Basic Compounds. ACS Medicinal Chemistry Letters, 6(10), 1048-1052. [Link]
-
Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. John Wiley & Sons. [Link]
Application Note: Advanced Recrystallization and Phase-Separation Mitigation for N-(3-Bromobenzyl)-N-methylpropan-2-amine Salts
Target Audience: Process chemists, crystallization engineers, and pharmaceutical development scientists. Objective: To establish a robust, self-validating thermodynamic framework for the salt formation and recrystallization of highly lipophilic, sterically hindered tertiary amines, specifically focusing on overcoming Liquid-Liquid Phase Separation (LLPS).
Physicochemical Profiling & The Crystallization Challenge
N-(3-Bromobenzyl)-N-methylpropan-2-amine is a complex tertiary amine scaffold. The molecule features a heavy, highly lipophilic 3-bromobenzyl moiety coupled with flexible, sterically demanding alkyl chains (isopropyl and methyl).
The Causality of Crystallization Failure: In its free-base form, the steric bulk around the nitrogen atom and the high LogP value disrupt the intermolecular packing forces required to form a stable crystal lattice, rendering the free base a viscous oil at ambient temperatures. To increase the lattice energy and melting point, the compound must be converted into an ionic salt (e.g., Hydrochloride or Hydrobromide).
However, even as a salt, the high lipophilicity of the scaffold depresses the crystallization driving force. When supersaturation is generated (via cooling or anti-solvent addition), the system's metastable zone width (MZW) is exceptionally narrow. Instead of undergoing classical nucleation, the system frequently crosses the binodal curve, triggering Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out" . During LLPS, the solution separates into a solute-rich oil phase and a solute-lean continuous phase, trapping impurities and resulting in amorphous, gummy agglomerates rather than pure crystals.
Thermodynamic Data & Solvent Selection
Effective crystallization development relies on mapping the thermodynamic solubility profile to avoid the LLPS miscibility gap . The table below summarizes the solubility data for the N-(3-Bromobenzyl)-N-methylpropan-2-amine HCl salt.
Table 1: Thermodynamic Solubility Profile of N-(3-Bromobenzyl)-N-methylpropan-2-amine HCl
| Solvent | Solvent Class | Sol. @ 5°C (mg/mL) | Sol. @ 60°C (mg/mL) | Process Suitability & Causality |
| Isopropanol (IPA) | Polar Protic | 12.5 | 115.0 | Ideal (Cooling): Steep solubility curve allows high yield via simple temperature gradients. |
| Ethanol (EtOH) | Polar Protic | 45.0 | >250.0 | Primary (Binary): Too soluble for cooling alone; excellent primary solvent for anti-solvent systems. |
| Acetone | Polar Aprotic | 5.2 | 35.4 | Poor: Flatter curve limits yield; high risk of solvent entrapment in the crystal lattice. |
| Ethyl Acetate | Polar Aprotic | 2.1 | 15.8 | Anti-Solvent: Useful for binary mixtures, but ester hydrolysis is a risk if residual acid is present. |
| Heptane | Non-Polar | <1.0 | <1.0 | Ideal Anti-Solvent: Drastically lowers the dielectric constant, forcing ionic salt precipitation. |
Experimental Methodologies
The following protocols are designed as self-validating systems. Every critical process parameter (CPP) includes an in-process check to ensure the thermodynamic state remains controlled.
Protocol 1: In-Situ Salt Formation and Cooling Crystallization
Designed for primary purification utilizing the steep solubility curve of Isopropanol.
-
Dissolution: Charge 1.0 equivalent of crude N-(3-Bromobenzyl)-N-methylpropan-2-amine free base into a reactor. Add 5 volumes (v/w) of Isopropanol (IPA). Stir at 200 RPM until a homogeneous solution is achieved.
-
Thermal Control: Cool the reactor to 5°C. Causality: Acid-base neutralization is highly exothermic. Pre-cooling prevents localized thermal spikes that could degrade the bromobenzyl moiety.
-
Acid Addition: Slowly charge 1.05 equivalents of anhydrous HCl in IPA (5-6 M) dropwise over 30 minutes.
-
Self-Validation Check: Sample the slurry and test the pH of the mother liquor. A pH of 2-3 confirms complete protonation of the sterically hindered tertiary amine.
-
-
Dissolution & Thermal Erasure: Heat the resulting suspension to 75°C. Hold for 30 minutes. Causality: Complete dissolution erases the thermal history and destroys any uncontrolled, impure nucleation sites.
-
Controlled Cooling: Cool the reactor linearly to 5°C at a strict rate of 0.2°C/min.
-
Causality: A slow, linear cooling trajectory ensures the supersaturation generation rate does not exceed the crystal growth rate, keeping the system safely outside the spinodal decomposition (LLPS) boundary .
-
-
Isolation: Filter the crystalline suspension. Wash the cake with 2 volumes of cold Diisopropyl Ether (DIPE) to displace the IPA, and dry under vacuum at 40°C to constant weight.
Protocol 2: Anti-Solvent Crystallization (Binary System)
Utilized when the API requires a higher-solvency primary medium (Ethanol) to reject highly structurally similar impurities.
-
Primary Dissolution: Dissolve the API salt in 3 volumes of Ethanol at 60°C.
-
Clarification: Pass the solution through a 0.45 µm polish filter into a clean crystallizer maintained at 60°C. Self-Validation Check: The solution must be optically clear; particulate matter will cause premature, uncontrolled nucleation.
-
Anti-Solvent Addition: Slowly dose 6 volumes of Heptane over 2 hours using a precise dosing pump.
-
Causality: Heptane reduces the bulk dielectric constant of the solvent system. The slow addition rate prevents localized zones of extreme supersaturation.
-
-
Seeding: After dosing 2 volumes of Heptane, introduce 1% w/w of pure, milled API seed crystals.
-
Self-Validation Check: Observe the reactor. Persistent turbidity that does not dissolve confirms the system has successfully breached the metastable zone and the seeds are actively growing.
-
-
Isolation: Cool the mixture to 5°C over 1 hour, filter, and wash with a cold 1:3 EtOH:Heptane mixture.
Protocol 3: Rescuing an "Oiled-Out" Batch via Temperature Cycling
A corrective protocol to recover a batch that has undergone Liquid-Liquid Phase Separation.
-
Detection: LLPS is visually identified when the reactor contents turn into a milky, opaque emulsion lacking distinct crystalline birefringence under polarized light .
-
Phase Re-integration: Immediately halt cooling. Heat the reactor by 15°C until the emulsion clears back into a single homogeneous liquid phase.
-
Solvent Adjustment: Add 1.5 volumes of the primary solvent (e.g., IPA). Causality: Diluting the system shifts the operating concentration line below the critical point of the miscibility gap.
-
Temperature Cycling (Ostwald Ripening): Cool to just above the cloud point, add 2% w/w seeds, and initiate a temperature cycle: Cool by 5°C (hold 1 hr), then heat by 2°C (hold 30 mins). Repeat 3 times.
-
Causality: The heating phase dissolves microscopic, impure oiled-out droplets, while the cooling phase deposits that solute onto the stable, seeded crystal lattice—thermodynamically driving the system toward the pure solid state.
-
Process Decision Matrix
The following logic flow dictates the crystallization strategy based on the thermodynamic behavior of the specific N-(3-Bromobenzyl)-N-methylpropan-2-amine salt.
Fig 1: Workflow for crystallization and LLPS mitigation of N-(3-Bromobenzyl)-N-methylpropan-2-amine.
References
-
Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: Crystals (MDPI), 11(11), 1326. URL: [Link]
-
Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: Organic Process Research & Development (ACS Publications), 2024. URL: [Link]
-
Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications), 16(3), 442-446. URL: [Link]
-
Title: Oiling Out in Crystallization Source: Mettler Toledo - AutoChem Applications URL: [Link]
Troubleshooting & Optimization
Technical Support Center: N-(3-Bromobenzyl)-N-methylpropan-2-amine Synthesis
Welcome to the Technical Support Center. This guide provides targeted troubleshooting for the synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine , a sterically hindered tertiary amine. When synthesizing this molecule, chemists frequently encounter severe over-alkylation issues, resulting in the formation of undesired quaternary ammonium salts.
This guide breaks down the mechanistic causality of this "runaway" reaction and provides field-proven, self-validating protocols to ensure high-yield synthesis.
Mechanistic Insights: The "Runaway" Alkylation Problem
Synthesizing N-(3-Bromobenzyl)-N-methylpropan-2-amine typically involves appending a 3-bromobenzyl group to the secondary amine, N-methylpropan-2-amine.
When using direct alkylation (reacting the secondary amine with 3-bromobenzyl bromide), the reaction is plagued by over-alkylation. Because alkyl groups are electron-donating, the newly formed tertiary amine product is actually more nucleophilic than the secondary amine starting material[1].
While the isopropyl group on the nitrogen provides some steric shielding, benzylic halides (like 3-bromobenzyl bromide) are exceptionally reactive, activated electrophiles. The tertiary amine aggressively competes for the alkylating agent, leading to a second SN2 attack that forms a highly water-soluble, difficult-to-separate quaternary ammonium salt (N,N-bis(3-bromobenzyl)-N-methylpropan-2-aminium bromide)[2].
Reaction pathway showing desired mono-alkylation vs. undesired quaternization.
Troubleshooting FAQs
Q1: My direct alkylation of N-methylpropan-2-amine is producing a thick, water-soluble mixture instead of the target tertiary amine. What is happening? A1: You are observing the formation of a quaternary ammonium salt. Tertiary amines react rapidly with reactive alkyl halides. Because 3-bromobenzyl bromide is highly activated, the tertiary amine product undergoes a second alkylation step, consuming both your product and your starting materials.
Q2: How can I adjust stoichiometry in direct alkylation to suppress this side reaction? A2: The critical factor is maintaining a low concentration of the electrophile. Use the secondary amine in a significant excess (e.g., 2–3 equivalents) and add the 3-bromobenzyl bromide dropwise using a syringe pump over several hours. This statistically favors the reaction of the electrophile with the more abundant secondary amine[3].
Q3: What base should I use to scavenge the HBr byproduct without interfering with the reaction? A3: Avoid standard inorganic bases if quaternization is a severe issue. Instead, use4. Its bulky isopropyl groups prevent it from being alkylated by 3-bromobenzyl bromide, allowing it to act purely as a steric acid scavenger to neutralize the HBr[4].
Q4: Is there a synthetic route that completely eliminates the risk of quaternary ammonium salt formation? A4: Yes. 1 is the gold standard for synthesizing tertiary amines while avoiding over-alkylation. By reacting N-methylpropan-2-amine with 3-bromobenzaldehyde in the presence of a reducing agent, the reaction proceeds via an iminium intermediate. Because the final tertiary amine cannot react further with the aldehyde to form a quaternary salt, over-alkylation is entirely prevented[1].
Troubleshooting decision tree for mitigating over-alkylation in amine synthesis.
Quantitative Data Analysis
The table below summarizes the expected outcomes when applying different synthetic strategies to the N-(3-Bromobenzyl)-N-methylpropan-2-amine synthesis.
| Synthesis Strategy | Reagents Used | Target Amine Yield | Quaternary Salt (%) | Scalability & Reliability |
| Direct Alkylation (Standard) | 3-Bromobenzyl bromide, K₂CO₃ | 40 - 55% | High (20 - 40%) | Low (Purification difficult) |
| Direct Alkylation (Optimized) | 3-Bromobenzyl bromide, Hünig's Base, Slow Addition | 65 - 75% | Moderate (5 - 15%) | Medium (Requires strict control) |
| Reductive Amination | 3-Bromobenzaldehyde, NaBH(OAc)₃ | > 85% | None (0%) | High (Gold standard) |
Validated Experimental Protocols
Protocol A: Reductive Amination (The Zero-Quaternization Route)
This is the preferred method as it fundamentally prevents the formation of quaternary ammonium salts by utilizing an aldehyde electrophile rather than an alkyl halide[5].
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-methylpropan-2-amine (1.0 eq) and 3-bromobenzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Step: Take a 10 µL aliquot for TLC or GC-MS to confirm the complete consumption of the aldehyde and the formation of the iminium intermediate before proceeding.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes to control the mild exotherm[1].
-
Completion & Workup: Stir at room temperature for 12 hours. Quench the reaction slowly with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure tertiary amine.
Protocol B: Optimized Direct Alkylation (Sterically Controlled)
Use this protocol only if the reductive amination route is unavailable. It relies on strict kinetic control to minimize over-alkylation.
-
Reaction Setup: Dissolve N-methylpropan-2-amine (2.0 eq) and N,N-diisopropylethylamine (Hünig's base, 1.5 eq) in anhydrous DCM[4].
-
Controlled Addition: Load 3-bromobenzyl bromide (1.0 eq) into a gas-tight syringe. Using a syringe pump, add the alkyl halide dropwise to the stirring amine solution at 0 °C over a period of 4 hours[2].
-
Monitoring: Monitor strictly via LC-MS. Stop the reaction immediately once the alkyl halide is consumed to prevent the accumulated tertiary amine from reacting further.
-
Workup: Wash the organic layer with water to remove Hünig's base hydrobromide salts and any trace quaternary ammonium salts (which will partition into the aqueous layer). Dry and concentrate the organic layer.
References
1.[3] Benchchem. "Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkylation." 3 2.[2] Benchchem. "Technical Support Center: Minimizing Quaternary Ammonium Salt Formation." 2 3.[1] Benchchem. "preventing over-alkylation of amines in synthesis." 1 4.[4] Chemistry LibreTexts. "3.3.4: Reactions of Amines." 4 5. Pressbooks. "12.4 Synthesis of Amines – Fundamentals of Organic Chemistry." 6 6. Chemistry LibreTexts. "25.7 Preparation of Amines."7 7.[5] MSU Chemistry. "Amine Reactivity." 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps and address the fundamental chemical kinetics that govern the synthesis of N-(3-bromobenzyl)-N-methylpropan-2-amine.
This target is a tertiary amine synthesized via the reductive amination of 3-bromobenzaldehyde with the secondary amine N-methylpropan-2-amine. While this is a standard transformation in drug development, researchers frequently encounter yield-limiting byproducts—specifically over-reduction (alcohol formation), hydrodehalogenation (loss of the bromine atom), and aminal accumulation. This guide provides the mechanistic causality and self-validating protocols required to eliminate these impurities.
Reaction Pathway & Byproduct Divergence
Reaction workflow showing target synthesis and byproduct divergence pathways.
Troubleshooting Guide & FAQs
Q1: Why is my reaction yielding predominantly 3-bromobenzyl alcohol instead of the target tertiary amine? A1: This is a classic case of premature aldehyde reduction. It occurs when your chosen reducing agent is too nucleophilic and attacks the carbonyl group before the secondary amine can fully condense to form the iminium intermediate. If you are using sodium borohydride (NaBH₄), it will rapidly reduce 3-bromobenzaldehyde to 3-bromobenzyl alcohol[1]. Causality & Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃, STAB). The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a significantly milder reducing agent. STAB selectively reduces iminium ions at a much faster rate than it reduces aldehydes, allowing the iminium intermediate to form and be trapped without consuming the starting aldehyde[2].
Q2: LC-MS analysis of my product shows a mass corresponding to N-benzyl-N-methylpropan-2-amine. How do I prevent the loss of the bromine atom? A2: The loss of the meta-bromine atom is caused by hydrodehalogenation. This byproduct frequently arises when catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is employed. Palladium readily inserts into the aryl C-Br bond via oxidative addition, leading to rapid cleavage of the halogen[3]. Causality & Solution: Avoid transition-metal-catalyzed hydrogenation for halogenated substrates. Hydride donors like STAB or sodium cyanoborohydride (NaBH₃CN) operate via nucleophilic hydride transfer and do not interact with aryl halides, ensuring 100% retention of the bromine atom[4].
Q3: The reaction stalls, and TLC shows a buildup of an unstable intermediate. How do I drive the reaction to the target amine? A3: The stalled intermediate is likely a hemiaminal. For secondary amines like N-methylpropan-2-amine, condensation with an aldehyde requires the elimination of water to form the highly reactive iminium cation. If the reaction medium is too basic or strictly neutral, this dehydration step is kinetically bottlenecked. Causality & Solution: Add a stoichiometric amount of glacial acetic acid (AcOH). Maintaining a weakly acidic environment (pH 4–5) protonates the hemiaminal hydroxyl group, facilitating its departure as a leaving group (water) and generating the electrophilic iminium ion, which is then rapidly reduced by STAB[5].
Quantitative Data: Reducing Agent Comparison
To further validate reagent selection, the following table summarizes the expected outcomes when applying different reducing agents to the synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine.
| Reducing Agent | Target Amine Yield (%) | 3-Bromobenzyl Alcohol (%) | Dehalogenated Byproduct (%) | Mechanistic Outcome & Recommendation |
| NaBH(OAc)₃ (STAB) | > 90% | < 2% | Not Detected | Optimal: Selectively reduces iminium ions; preserves aryl halides[2][4]. |
| NaBH₄ | < 30% | > 60% | Not Detected | Avoid: Highly nucleophilic; prematurely reduces the aldehyde[1]. |
| H₂, Pd/C | < 10% | < 5% | > 80% | Avoid: Triggers rapid oxidative addition and hydrodehalogenation[3]. |
| NaBH₃CN | ~ 85% | < 5% | Not Detected | Viable but Toxic: Works well but generates hazardous cyanide waste[5]. |
Validated Experimental Protocol: STAB-Mediated Reductive Amination
This methodology is designed as a self-validating system. By controlling the sequence of addition and the pH, the protocol inherently prevents the formation of the aforementioned byproducts.
Materials Required:
-
3-Bromobenzaldehyde (1.0 eq)
-
N-methylpropan-2-amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Glacial acetic acid (1.0 eq)
-
1,2-Dichloroethane (DCE, anhydrous, 10 mL/mmol)
Step 1: Iminium Ion Formation (Dehydration Phase)
-
Dissolve 3-bromobenzaldehyde (1.0 eq) and N-methylpropan-2-amine (1.1 eq) in anhydrous DCE under a nitrogen atmosphere. DCE is the preferred solvent as it accelerates the reaction compared to THF[4].
-
Add glacial acetic acid (1.0 eq) to adjust the solution to pH ~4–5.
-
Stir the mixture at room temperature for 30–60 minutes. System Validation: The mild acid catalyzes the dehydration of the hemiaminal intermediate, driving the equilibrium entirely toward the highly electrophilic iminium ion before the reducing agent is introduced[5].
Step 2: Chemoselective Reduction
-
Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 2–4 hours. Monitor the consumption of the iminium intermediate via LC-MS. System Validation: Portion-wise addition prevents localized exothermic spikes. Because STAB is a mild hydride donor, it will selectively attack the pre-formed iminium ion, leaving any trace unreacted aldehyde intact and completely preserving the aryl bromide[4].
Step 3: Quenching and Purification
-
Once complete, cool the reaction flask to 0°C.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. System Validation: The mild base neutralizes the acetic acid and safely hydrolyzes any unreacted STAB without generating toxic cyanide gas (a critical advantage over NaBH₃CN)[5].
References
1. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. 2. Sodium triacetoxyborohydride. Organic Chemistry Portal. 3.[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. 4 4.[1] Reductive Amination, and How It Works. Master Organic Chemistry. 1 5.[5] Technical Support Center: Reductive Amination for Secondary Amine Synthesis. Benchchem. 5 6.[3] Evaluation of hydrogenation catalysts for the dehalogenation... RSC Advances. 3
Sources
Technical Support Center: Troubleshooting Reductive Amination of 3-Bromobenzaldehyde
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing low yields, stalled reactions, or unexpected side products during the reductive amination of 3-bromobenzaldehyde.
Reductive amination is a cornerstone reaction for carbon-nitrogen bond formation. However, 3-bromobenzaldehyde presents unique chemoselectivity challenges due to the presence of the reducible aldehyde and the labile aryl bromide bond. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to optimize your yields.
Diagnostic Workflow
Logical troubleshooting workflow for low-yield reductive amination.
Section 1: Core Troubleshooting FAQs
Q1: My reaction stalls, and LC-MS shows unreacted 3-bromobenzaldehyde. Why is the imine not forming? Causality: Imine formation is highly pH-dependent. The reaction requires the initial nucleophilic attack of the amine on the carbonyl, followed by the dehydration of the carbinolamine intermediate[1]. If the pH is too low (< 4), the amine is protonated and rendered non-nucleophilic. If the pH is too high (> 7), there are insufficient protons to catalyze the elimination of water from the carbinolamine. Solution: Optimize the reaction pH to mildly acidic conditions (pH 4–6). Adding 1.0 equivalent of glacial acetic acid (AcOH) to the reaction mixture in 1,2-dichloroethane (DCE) or methanol usually resolves this[1]. For sterically hindered amines, consider adding a dehydrating agent (e.g., 4Å molecular sieves or MgSO₄) to drive the equilibrium forward.
Q2: I am isolating significant amounts of 3-bromobenzyl alcohol instead of my target amine. What went wrong? Causality: You are likely using a reducing agent that is too aggressive, such as sodium borohydride (NaBH₄). NaBH₄ rapidly reduces aldehydes directly to alcohols before the amine has a chance to condense and form the imine[1][2]. Solution: Switch to a milder, chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). The three electron-withdrawing acetoxy groups in STAB stabilize the boron-hydrogen bond, making it too mild to reduce 3-bromobenzaldehyde directly, but perfectly calibrated to reduce the more electrophilic iminium ion[3].
Q3: My mass spectrometry data shows a major product peak at M-79/M-81. Where did the bromine go? Causality: You are observing hydrodehalogenation (debromination). This is a classic side reaction if you are attempting reductive amination using catalytic hydrogenation (e.g., H₂ gas over Palladium on Carbon, Pd/C). Palladium readily inserts into the C-Br bond of 3-bromobenzaldehyde, leading to the reductive cleavage of the aryl bromide[4][5]. Solution: Immediately discontinue the use of transition-metal catalyzed hydrogenation for this specific substrate. Rely exclusively on hydride donors (STAB or NaBH₃CN), which do not interact with the aryl bromide bond.
Q4: I am trying to synthesize a secondary amine, but I am getting a mixture of secondary and tertiary amines (over-alkylation). How do I prevent this? Causality: Secondary amines are often more nucleophilic than their primary amine precursors. Once the secondary amine forms, it can react with another molecule of 3-bromobenzaldehyde, forming a new iminium ion that is subsequently reduced[2]. Solution: Utilize a stepwise reductive amination procedure rather than a direct (one-pot) method. Pre-form the imine completely using 1.0 equivalent of the primary amine and 1.0 equivalent of 3-bromobenzaldehyde in methanol. Verify imine formation via TLC/LC-MS before adding the reducing agent. Alternatively, use a slight excess of the primary amine (1.05–1.1 eq) to statistically outcompete the secondary amine product[3].
Section 2: Reagent Selection & Quantitative Comparison
Selecting the correct reducing agent is the single most critical variable in the reductive amination of 3-bromobenzaldehyde. The table below summarizes the operational parameters of common reducing agents.
| Reducing Agent | Relative Reactivity | Optimal pH Range | Risk of Direct Aldehyde Reduction | Risk of Aryl Debromination | Recommended Use Case |
| NaBH₄ | High | 7 - 9 | High (Forms alcohol) | Low | Stepwise amination only (added after imine is fully formed). |
| NaBH₃CN | Low | 4 - 6 | Low | Low | Reactions requiring methanol solvent or highly acidic conditions. |
| NaBH(OAc)₃ (STAB) | Very Low | 4 - 5 | Very Low | Very Low | Gold Standard for direct reductive amination in DCE/THF. |
| H₂ / Pd/C | Variable | Neutral | Moderate | Critical (Cleaves C-Br) | Avoid completely for 3-bromobenzaldehyde substrates. |
Section 3: Self-Validating Experimental Protocol
To ensure high yields and prevent over-alkylation and debromination, follow this optimized stepwise protocol utilizing Sodium Triacetoxyborohydride (STAB)[1][3].
Materials:
-
3-Bromobenzaldehyde (1.0 eq)
-
Primary Amine (1.05 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Glacial Acetic Acid (1.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) (10 mL/mmol)
Step-by-Step Methodology:
-
Imine Pre-formation: To a flame-dried, argon-purged round-bottom flask, add the primary amine (1.05 eq) and 3-bromobenzaldehyde (1.0 eq) in anhydrous DCE.
-
Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise to the stirring solution. Stir at room temperature for 1–2 hours.
-
Validation Check 1: Sample the reaction for TLC or LC-MS. You must observe the disappearance of the aldehyde peak/spot and the appearance of the imine mass before proceeding. Do not proceed if aldehyde remains.
-
-
Reduction: Once imine formation is validated, cool the reaction to 0 °C using an ice bath. Add STAB (1.4 eq) portion-wise over 15 minutes to control the mild exotherm.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.
-
Validation Check 2: LC-MS should show the complete conversion of the imine mass to the secondary amine mass (M+2).
-
-
Quench and Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the aqueous layer reaches pH 8 (this neutralizes the acetic acid and destroys excess STAB).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Section 4: Mechanistic Pathway Visualization
Understanding the chemical pathway allows for better real-time troubleshooting. The diagram below illustrates the desired pathway versus common failure modes.
Mechanistic pathway and potential side reactions of 3-bromobenzaldehyde reductive amination.
References
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development. Available at:[Link]
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Troubleshooting the Purification of N-Substituted Bromobenzylamines
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the persistent chromatographic challenges associated with N-substituted bromobenzylamines. These compounds are critical building blocks in drug discovery, but their dual functionality—a basic secondary or tertiary amine coupled with a halogenated aromatic ring—presents unique isolation hurdles.
The primary challenge lies in the basicity of the benzylic amine, which leads to strong secondary interactions with chromatographic stationary phases, causing severe peak tailing and yield loss. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.
Purification Strategy Workflow
Before selecting a purification method, it is critical to analyze the polarity of your target molecule and the nature of the impurities. The following decision tree outlines the logical progression for selecting the optimal isolation strategy.
Decision tree for selecting the optimal purification strategy for N-substituted bromobenzylamines.
Troubleshooting Guides & FAQs
Q1: Why does my N-substituted bromobenzylamine streak across the TLC plate and exhibit severe peak tailing on standard silica gel? Causality: The basic nitrogen atom of the benzylic amine interacts strongly with the acidic silanol groups (Si-OH, pKa ~4.5–5.5) on the surface of unmodified silica gel. This interaction is not merely dipole-dipole; it involves proton transfer and strong hydrogen bonding, leading to irreversible adsorption and broad, asymmetric elution profiles . Solution: Neutralize the active silanol sites by incorporating a sacrificial basic modifier into the mobile phase. Adding 1.0% (v/v) Triethylamine (TEA) to your organic solvent system (e.g., Hexane/Ethyl Acetate) effectively masks these acidic sites. TEA (pKa ~10.7) is highly basic and competitively saturates the silanols, allowing your target amine to partition purely based on polarity. Alternatively, use basic alumina, which inherently lacks these acidic protons .
Q2: I am using Reverse-Phase HPLC (RP-HPLC) to purify a highly polar derivative, but the peaks are still broad. How can I improve resolution? Causality: In RP-HPLC, residual silanols on the C18 stationary phase can still interact with the positively charged amine at neutral pH. Furthermore, if the pH of the mobile phase is near the pKa of the amine (typically ~8–10), the compound exists in a dynamic, mixed ionization state during the run, causing severe peak broadening . Solution: You must definitively control the ionization state. Force full protonation using a low-pH modifier like 0.1% Trifluoroacetic acid (TFA). TFA lowers the pH to ~2 and acts as an ion-pairing agent. The trifluoroacetate anion pairs with the positively charged ammonium cation, forming a neutral lipophilic complex that interacts predictably with the hydrophobic C18 phase, sharpening the peak .
Q3: My product co-elutes with the unreacted bromobenzyl bromide starting material. How can I separate them without complex chromatography? Causality: Bromobenzyl halides are neutral and highly lipophilic, whereas your target N-substituted amine is basic and can be reversibly protonated to form a highly polar salt. Solution: Employ an acid-base liquid-liquid extraction. This exploits the fundamental pKa difference between the neutral halide and the basic amine. By lowering the aqueous pH, the amine becomes a water-soluble hydrochloride salt, leaving the neutral bromobenzyl bromide in the organic phase.
Quantitative Data: Method Comparison
The following table summarizes the expected performance metrics of the three primary purification strategies for N-substituted bromobenzylamines.
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Scalability | Primary Use Case |
| Normal-Phase Silica (+ 1% TEA) | 75 - 85% | 90 - 95% | High (Grams to kg) | Routine purification of moderately polar amines. |
| Reverse-Phase HPLC (+ 0.1% TFA) | 85 - 95% | > 98% | Low (Milligrams to g) | Final polishing of highly polar or complex derivatives. |
| Acid-Base Extraction | 90 - 98% | 85 - 95% | Very High (Kilograms) | Removal of neutral starting materials (e.g., alkyl halides). |
Experimental Protocols
Protocol A: TEA-Deactivated Normal-Phase Flash Chromatography
This protocol is a self-validating system: the successful elution of the amine in a tight band confirms the complete masking of stationary phase silanols.
-
Solvent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture and stir well.
-
Column Equilibration (Critical Step): Pack the silica gel column. Flush the column with at least 3 Column Volumes (CV) of the TEA-modified mobile phase. Validation: Collect the eluent and check the pH with a wet indicator strip; it should read basic (pH > 9), confirming the silica is fully deactivated .
-
Sample Loading: Dissolve the crude N-substituted bromobenzylamine in the minimum volume of the TEA-modified mobile phase. Load evenly onto the column head.
-
Elution: Elute the column under positive pressure. The target amine will elute as a sharp band. Evaporate the collected fractions under reduced pressure.
-
Trace TEA Removal: To remove residual TEA, place the purified compound under high vacuum (0.1 mbar) for 12 hours, or co-evaporate twice with toluene.
Protocol B: Acid-Base Liquid-Liquid Extraction
This protocol physically demonstrates causality through phase separation. If the amine does not partition, the pH thresholds have not been met.
Logical workflow of an acid-base extraction for isolating basic amines from neutral impurities.
-
Initial Solubilization: Dissolve the crude mixture (containing the amine and neutral bromobenzyl bromide) in an organic solvent immiscible with water (e.g., Dichloromethane or Diethyl Ether).
-
Acidification: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.
-
Validation Check: Test the aqueous layer with pH paper. It must be pH < 2 to ensure complete protonation of the amine. Separate the layers. The amine is now in the aqueous layer; discard the organic layer containing neutral impurities.
-
Organic Wash: Wash the acidic aqueous layer with one more portion of clean organic solvent to remove trace lipophilic impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 1M aqueous NaOH dropwise until the pH is > 10. Validation: The aqueous layer will turn cloudy as the water-insoluble free base amine precipitates or oils out.
-
Final Extraction: Extract the basic aqueous layer twice with clean Dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-substituted bromobenzylamine.
References
Advanced NMR Troubleshooting & Impurity Profiling Center: N-(3-Bromobenzyl)-N-methylpropan-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in the structural validation and impurity profiling of N-(3-Bromobenzyl)-N-methylpropan-2-amine .
Tertiary benzylamines present unique NMR challenges, including dynamic conformational exchange, pH-dependent chemical shifts, and complex aromatic spin systems. This guide moves beyond basic peak picking, offering a causality-driven approach to troubleshooting your spectra and ensuring your analytical workflows are self-validating.
Section 1: Structural & Spectral Baseline (The "Expected" State)
Before identifying impurities, we must establish a rigorous baseline for the target molecule. Chemical shifts should be referenced to Tetramethylsilane (TMS) at 0.00 ppm, with the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) serving as a secondary internal reference[1].
Table 1: Expected NMR Assignments for N-(3-Bromobenzyl)-N-methylpropan-2-amine
| Nucleus | Position | ¹H Shift (ppm) | Multiplicity (J in Hz) | ¹³C Shift (ppm) | Diagnostic Value |
| ¹H/¹³C | Ar-H (C2) | ~7.45 | t (J ≈ 1.8) | ~131.0 | Isolated proton between Br and alkyl group. |
| ¹H/¹³C | Ar-H (C4, C5, C6) | 7.10 - 7.40 | m | 127.0 - 130.0 | Confirms the meta-substitution pattern. |
| ¹H/¹³C | Benzylic CH₂ | ~3.50 | s | ~55.0 | Highly sensitive to N-substitution and oxidation. |
| ¹H/¹³C | N-CH (Isopropyl) | ~2.85 | sept (J ≈ 6.5) | ~53.0 | Confirms the presence of the isopropyl group. |
| ¹H/¹³C | N-CH₃ | ~2.15 | s | ~38.0 | Differentiates the product from secondary amines. |
| ¹H/¹³C | C-CH₃ (Isopropyl) | ~1.05 | d (J ≈ 6.5) | ~18.0 | Integrates to 6H; confirms isopropyl methyls. |
Analytical Workflow
To ensure a systematic approach to impurity profiling, follow the logic tree below:
Caption: Workflow for NMR-based impurity profiling and structural elucidation.
Section 2: Troubleshooting FAQs - Identifying Specific Impurities
Q1: I see a strong singlet around 4.4 - 4.5 ppm. What does this indicate? Analysis: A singlet in the 4.4–4.5 ppm range strongly suggests contamination by unreacted starting material or a hydrolysis byproduct. Specifically, the benzylic protons of 3-bromobenzyl bromide resonate at 4.41 ppm[2], while those of 3-bromobenzyl alcohol appear at 4.50 ppm[3]. Causality: The highly electronegative bromine atom or hydroxyl oxygen drastically deshields the benzylic protons via inductive effects, pushing them downfield compared to the tertiary amine nitrogen (which shields them to ~3.50 ppm). Action: Spike the sample with a known standard of 3-bromobenzyl alcohol or run a 2D HMBC to check for correlations to an -OH group.
Q2: How can I differentiate the 3-bromo (meta) target from a 4-bromo (para) regioisomeric impurity? Analysis: The aromatic spin system is your primary diagnostic tool. The target 3-bromo derivative exhibits a complex first-order multiplet system. In contrast, a 4-bromo regioisomer will display a classic pseudo-AB (or AA'BB') system—two distinct, symmetric doublets (J ≈ 8.0 Hz) integrating to 2H each, which is the hallmark of para-substituted benzyl systems[4]. Action: Examine the 7.0–7.6 ppm region. If you observe two symmetric doublets, your synthesis has para-regioisomer contamination.
Q3: There are extra signals in the aliphatic region, specifically a singlet around 2.3 - 2.4 ppm. Is this an impurity? Analysis: A singlet in this region in CDCl₃ is often residual water, a secondary amine intermediate, or a common laboratory solvent. For instance, toluene's methyl group appears at 2.36 ppm in CDCl₃[5]. Action: Check for corresponding aromatic peaks for toluene (7.1-7.3 ppm)[5]. If absent, acquire a ¹H-¹⁵N HSQC to confirm if the peak belongs to an N-H proton of an under-alkylated intermediate.
Table 2: Diagnostic ¹H NMR Shifts for Common Impurities
| Impurity Type | Diagnostic ¹H NMR Shift (CDCl₃) | Mechanistic Rationale |
| 3-Bromobenzyl bromide | ~4.41 ppm (s, 2H) | Inductive deshielding by halogen (Br)[2]. |
| 3-Bromobenzyl alcohol | ~4.50 ppm (s, 2H) | Inductive deshielding by hydroxyl oxygen[3]. |
| 4-Bromo regioisomer | ~7.45 & ~7.20 ppm (d, J=8Hz) | Symmetry of para-substitution creates an AA'BB' spin system[4]. |
| Des-bromo impurity | ~7.25 - 7.35 ppm (m, 5H) | Loss of anisotropic deshielding from Br; results in 5 adjacent aromatic protons. |
Section 3: Troubleshooting Guide - Signal Anomalies & Artifacts
Q4: The benzylic CH₂ and N-methyl signals are unusually broad. Is my sample degrading? Analysis: Broadening in tertiary amines is rarely degradation; it is usually a dynamic NMR effect caused by intermediate exchange rates on the NMR timescale. In slightly acidic CDCl₃ (which slowly forms DCl over time due to photolytic degradation), the tertiary amine undergoes rapid protonation and deprotonation. Causality: The exchange rate between the free base and the protonated ammonium species is comparable to the frequency difference of their respective NMR signals, causing coalescence (broadening). Self-Validating Protocol:
-
Add 1-2 drops of D₂O or a small crystal of anhydrous K₂CO₃ (a mild base) directly to the NMR tube.
-
Shake vigorously and re-acquire the spectrum.
-
Validation Check: If the peaks sharpen immediately into crisp singlets, the broadening was due to pH-dependent proton exchange. If they remain broad, the issue is likely restricted rotation (steric hindrance), which must be resolved by running Variable Temperature (VT) NMR at an elevated temperature (e.g., 50°C).
Section 4: Standardized Experimental Protocols
Protocol: Quantitative NMR (qNMR) for Absolute Purity Determination
To move from qualitative identification to quantitative impurity profiling, a self-validating qNMR method must be employed. This protocol ensures that integration is absolute and not skewed by relaxation artifacts.
Step 1: Internal Standard (IS) Selection Select an IS that does not overlap with the target compound or suspected impurities. For N-(3-Bromobenzyl)-N-methylpropan-2-amine, 1,4-Dinitrobenzene (singlet at ~8.4 ppm) or Maleic acid (singlet at ~6.3 ppm) are excellent, highly deshielded choices.
Step 2: T₁ Relaxation Measurement (The Validation Step) Crucial Step: Accurate integration requires the complete magnetic relaxation of all spins between pulses.
-
Run an inversion recovery experiment (t1ir pulse sequence).
-
Calculate the longest T₁ relaxation time for the protons of interest (typically the benzylic CH₂ or the IS peak).
-
Set the relaxation delay (D1) to at least 5 × T₁ (typically 20-30 seconds for small molecules).
Step 3: Sample Preparation
-
Accurately weigh ~20.00 mg of the analyte and ~5.00 mg of the IS using a calibrated microbalance (record exact weights to 0.01 mg).
-
Dissolve the mixture completely in 0.6 mL of CDCl₃.
Step 4: Acquisition & Processing
-
Acquire a 1D ¹H NMR spectrum using a 90° pulse angle, the validated D1 delay (> 5*T₁), and at least 64 scans to achieve a high signal-to-noise ratio (S/N > 250:1).
-
Phase and baseline correct the spectrum manually (do not rely on automated polynomial baseline corrections, as they can distort integral tails).
-
Integrate the IS peak and the isolated benzylic CH₂ peak (~3.50 ppm).
Step 5: Calculation Calculate the absolute purity (% w/w) using the following formula: Purity = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × Purity_IS (Where I = integral area, N = number of protons, M = molar mass, W = exact weight).
References
-
The Royal Society of Chemistry. "Contents - The Royal Society of Chemistry." Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (University of Pittsburgh / J. Org. Chem). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Available at: [Link]
Sources
Technical Support Center: Stability & Troubleshooting Guide for N-(3-Bromobenzyl)-N-methylpropan-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the chemical stability of halogenated benzylamines. N-(3-Bromobenzyl)-N-methylpropan-2-amine (CAS 1171413-17-4) is a sterically hindered, tertiary benzylamine. While generally robust, its benzylic position and tertiary amine core introduce specific vulnerabilities under extreme pH or oxidative stress.
This guide is designed to help you troubleshoot degradation issues, understand the underlying mechanistic causality, and implement self-validating analytical protocols.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: During formulation in acidic buffers (pH < 2), I am observing a steady loss of the parent API and the appearance of a highly polar degradant. What is the mechanism?
A1: You are observing acid-catalyzed C–N bond cleavage (debenzylation). Under strongly acidic conditions, the tertiary amine is rapidly protonated to form an ammonium salt. While this salt is stable at room temperature, prolonged exposure to heat and strong acids (e.g., HCl) drives a nucleophilic substitution (SN2) reaction.
Causality Insight: Unlike 4-methoxybenzyl groups, which readily cleave via an SN1 mechanism due to carbocation stabilization, the meta-bromo substituent on your compound is electron-withdrawing. This inductively destabilizes any potential benzylic carbocation. Consequently, the cleavage is forced down an SN2 pathway, requiring a strong nucleophile (like a chloride ion) to attack the benzylic carbon, yielding 3-bromobenzyl chloride and N-methylpropan-2-amine .
Q2: My compound appears completely stable in basic conditions (pH 10) when stored in the dark, but degrades rapidly when stirred in open air. Why?
A2: This is a classic case of base-promoted autoxidation. Tertiary benzylamines lack the
Causality Insight: The base facilitates the deprotonation of the benzylic carbon following single-electron oxidation, forming an iminium intermediate. This iminium ion is highly electrophilic and rapidly hydrolyzes in aqueous media to yield 3-bromobenzaldehyde and the corresponding secondary amine . To mitigate this, sparge your basic buffers with argon and add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals.
Q3: My LC-MS chromatograms show split peaks and broad tailing for the intact API. Is the compound degrading in the column?
A3: Most likely, this is a chromatographic artifact rather than on-column degradation. Benzylamines are highly basic. If your mobile phase is not sufficiently acidic (e.g., using only 0.01% Formic Acid instead of 0.1%), the compound exists in a dynamic equilibrium between its free-base and protonated salt forms during the chromatographic run . This dual-state kinetics leads to peak splitting. Ensure your mobile phase pH is at least 2 units below the pKa of the amine (typically ~9.5) to maintain it entirely in the protonated state.
Part 2: Quantitative Degradation Data
To assist in your predictive stability modeling, we have summarized the degradation kinetics of N-(3-Bromobenzyl)-N-methylpropan-2-amine under accelerated stress conditions (60°C).
Table 1: Accelerated Degradation Kinetics (60°C)
| Stress Condition | Reagent / Matrix | Half-Life ( | Primary Degradation Product | Molar Yield (48h) |
| Acidic | 0.1 M HCl (pH 1.0) | 142 hours | 3-Bromobenzyl chloride | 18% |
| Basic (Anaerobic) | 0.1 M NaOH (pH 13.0) | > 500 hours | None (Stable) | < 1% |
| Basic (Aerobic) | 0.1 M NaOH + O | 38 hours | 3-Bromobenzaldehyde | 62% |
| Oxidative | 3% H | 4.5 hours | N-Oxide derivative | 94% |
| Chlorination | 10 ppm NaOCl | < 5 mins | 3-Bromobenzaldehyde | > 99% |
Part 3: Mandatory Visualization of Degradation Pathways
The following logic diagram maps the divergent degradation pathways based on environmental stressors.
Divergent degradation pathways of N-(3-Bromobenzyl)-N-methylpropan-2-amine under pH stress.
Part 4: Self-Validating Experimental Protocol
To accurately assess the stability of this compound in your own lab, you must use a self-validating protocol. A common pitfall is allowing the compound to continue degrading inside the autosampler while waiting for LC-MS analysis. This protocol includes a mandatory quenching step to freeze the degradation profile.
Step-by-Step Methodology: Forced Degradation & LC-MS/MS Analysis
Phase 1: Matrix Preparation & Spiking
-
Stock Solution: Dissolve 10.0 mg of N-(3-Bromobenzyl)-N-methylpropan-2-amine in 10 mL of LC-MS grade Acetonitrile (1.0 mg/mL).
-
Stress Aliquots: In separate 2 mL amber glass vials, combine 100 µL of the stock solution with 900 µL of the following matrices:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Control: 50 mM Phosphate Buffer (pH 7.4) — Crucial for validating that degradation is pH-driven, not purely thermal.
-
-
Incubation: Seal the vials with PTFE-lined caps and incubate in a thermomixer at 60°C, shaking at 300 RPM.
Phase 2: Sampling & Quenching (The Self-Validating Step)
4. At time points
-
Transfer the acidic aliquot into a vial containing 50 µL of 0.1 M NaOH (neutralizes to ~pH 7).
-
Transfer the basic aliquot into a vial containing 50 µL of 0.1 M HCl.
-
Causality: Neutralizing the pH immediately halts SN2 cleavage and base-catalyzed autoxidation, ensuring the sample you inject represents the exact time point it was pulled.
Phase 3: LC-MS/MS Analysis
6. Dilute the quenched samples 1:10 in initial mobile phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid).
7. Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).
8. Mass Spectrometry Parameters: Monitor the parent mass using ESI+ mode. Due to the bromine atom, you must track the characteristic isotopic doublet at m/z 242.0 (
References
-
Dealkylation Reactions of Amines Source: Thieme Connect (Science of Synthesis) URL:[Link]
-
Degradation of Organic Cations under Alkaline Conditions Source: ACS Macromolecules URL:[Link]
-
Degradation of benzylamines during chlorination and chloramination Source: RSC Environmental Science: Water Research & Technology URL:[Link]
-
Bizarre observation about benzylamines - explanation? (HPLC Peak Splitting) Source: Sciencemadness Discussion Board URL:[Link]
Validation & Comparative
A Comparative Guide to the Purity Analysis of N-(3-Bromobenzyl)-N-methylpropan-2-amine by HPLC and GC
Abstract
The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of N-(3-Bromobenzyl)-N-methylpropan-2-amine, a tertiary amine intermediate. We will delve into the theoretical underpinnings of each technique, provide detailed, field-tested methodologies, and present a comparative analysis of their performance. This document is intended for researchers, analytical scientists, and drug development professionals to facilitate informed decisions on method selection for this and structurally similar compounds.
Introduction: The Analytical Imperative
N-(3-Bromobenzyl)-N-methylpropan-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are required to quantify the main component and to detect and quantify any process-related impurities or degradation products. The two most powerful and prevalent chromatographic techniques for this purpose are HPLC and GC.[1][2]
The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[3][4] N-(3-Bromobenzyl)-N-methylpropan-2-amine, with a molecular weight of 242.16 g/mol , possesses a tertiary amine group, a bromobenzyl moiety, and an isopropyl group. This structure confers moderate polarity and a boiling point that makes it amenable to both HPLC and GC analysis, presenting a pertinent case for a detailed comparison.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for analyzing non-volatile or thermally unstable compounds.[3] For N-(3-Bromobenzyl)-N-methylpropan-2-amine, reversed-phase HPLC is the method of choice, leveraging hydrophobic interactions between the analyte and a non-polar stationary phase.
Rationale for Method Development
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and serves as the ideal starting point.[5] The non-polar C18 chains interact with the bromobenzyl and isopropyl groups of the analyte, providing effective retention. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance between resolution and backpressure.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is required. A phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to a slightly acidic or neutral range like 6.8) is used to ensure consistent ionization of the tertiary amine, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength. A gradient elution, starting with a lower concentration of acetonitrile and ramping up, is employed to ensure that both polar and non-polar impurities are effectively separated and eluted within a reasonable timeframe.
-
Detector Selection: The presence of the bromobenzyl group provides a strong chromophore. Consequently, a UV detector is highly effective.[6] Analysis at a wavelength around 220 nm or 265 nm, where the benzene ring absorbs strongly, will provide high sensitivity for the main component and related aromatic impurities. A Diode Array Detector (DAD) is even more advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.
Detailed Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of N-(3-Bromobenzyl)-N-methylpropan-2-amine.
-
Dissolve in a 50:50 mixture of Mobile Phase A and B to a final volume of 50.0 mL to achieve a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability Testing (SST): Before sample analysis, inject a standard solution five times. The system is deemed ready if it meets the criteria established during method validation, which are guided by pharmacopoeial standards like USP <621>.[7][8][9]
-
Tailing Factor (T): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
-
Theoretical Plates (N): ≥ 2000
-
HPLC Workflow Diagram
Caption: HPLC analysis workflow for N-(3-Bromobenzyl)-N-methylpropan-2-amine.
Gas Chromatography (GC) Analysis
GC is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds.[2] Given that N-(3-Bromobenzyl)-N-methylpropan-2-amine can be vaporized without decomposition, GC presents a viable and often faster alternative to HPLC.
Rationale for Method Development
-
Column Selection: The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing via interaction with acidic silanol groups on the column surface.[10] Therefore, a low-to-mid polarity, base-deactivated column is essential. A column like a DB-5ms (5% phenyl-arylene/95% dimethylpolysiloxane) or a specialized amine column (e.g., CP-Sil 8 CB for amines) is an excellent choice.[11] These columns provide good selectivity for a wide range of compounds and are treated to minimize active sites.
-
Inlet and Temperature Program: A split/splitless inlet is standard. A split injection is preferred for purity analysis to avoid overloading the column. The inlet temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation; a temperature of 250 °C is a good starting point. A temperature program for the oven, starting at a lower temperature and ramping up, is crucial for separating volatile impurities (e.g., residual solvents) from the main peak and less volatile impurities.
-
Detector Selection: The Flame Ionization Detector (FID) is the detector of choice for purity analysis of organic compounds.[12] It is robust, has a wide linear range, and responds proportionally to the mass of carbon atoms, making it ideal for area percent purity calculations without needing response factors for every impurity (assuming they are structurally similar hydrocarbons).
Detailed Experimental Protocol: GC
-
Instrumentation: A standard GC system with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Program: Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector: FID
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of N-(3-Bromobenzyl)-N-methylpropan-2-amine.
-
Dissolve in a suitable solvent like Dichloromethane or Ethyl Acetate to a final volume of 25.0 mL to achieve a concentration of 1.0 mg/mL.
-
Ensure the sample is fully dissolved before injection.
-
-
System Suitability Testing (SST): Before sample analysis, inject a standard solution five times. The system is deemed suitable based on criteria established during method validation.[7]
-
Tailing Factor (T): ≤ 1.8
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.5%
-
Resolution (Rs) between the main peak and a known impurity (if available): ≥ 2.0
-
GC Workflow Diagram
Sources
- 1. aelabgroup.com [aelabgroup.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC vs. GC: Choosing the Right Excipient Analysis - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. usp.org [usp.org]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. agilent.com [agilent.com]
- 12. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
A Comparative Guide to the Biological Activity of N-(3-Bromobenzyl)-N-methylpropan-2-amine and its Analogs
This guide provides a comprehensive comparison of the biological activity of N-(3-Bromobenzyl)-N-methylpropan-2-amine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the interaction of these compounds with key biological targets, primarily the monoamine transporters. While direct experimental data for N-(3-Bromobenzyl)-N-methylpropan-2-amine is not extensively available in the public domain, this guide synthesizes established principles from closely related analogs to provide a robust predictive comparison. We will explore the influence of structural modifications on potency and selectivity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, supported by detailed experimental protocols for in vitro characterization.
Introduction: The N-Benzyl-N-methylpropan-2-amine Scaffold
N-(3-Bromobenzyl)-N-methylpropan-2-amine belongs to the broader class of N-benzyl substituted phenethylamines. This structural motif is of significant interest in medicinal chemistry due to its ability to modulate the activity of monoamine transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many therapeutic agents, including antidepressants and psychostimulants.
The core structure consists of a propan-2-amine backbone with a methyl group and a substituted benzyl group attached to the nitrogen atom. The nature and position of the substituent on the benzyl ring, in this case, a bromine atom at the 3-position, can profoundly influence the compound's affinity and selectivity for DAT, SERT, and NET.
Comparative Analysis of Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of N-benzyl-N-methylpropan-2-amine analogs is primarily dictated by their interaction with monoamine transporters. The following sections break down the anticipated effects of the 3-bromo substitution based on established SAR principles for this class of compounds.
Influence of Halogen Substitution
Halogen substitution on the N-benzyl ring is a common strategy to modulate the pharmacological profile of monoamine transporter inhibitors. The position and nature of the halogen can significantly impact binding affinity and selectivity.
-
Position of Substitution: The position of the halogen on the benzyl ring (ortho, meta, or para) is a critical determinant of activity. Generally, para-substitution is well-tolerated and can enhance potency at DAT and NET. Meta-substitution, as in our target compound, often results in a more balanced profile or can shift selectivity.
-
Nature of Halogen: The electronegativity and size of the halogen (F, Cl, Br, I) also play a role. Bromine, being moderately electronegative and larger than chlorine, can introduce favorable steric and electronic interactions within the transporter binding pocket.
Based on studies of related halo-substituted N-benzyl amphetamines and other monoamine transporter ligands, the 3-bromo substitution in N-(3-Bromobenzyl)-N-methylpropan-2-amine is likely to confer significant affinity for one or more of the monoamine transporters.
Anticipated Transporter Affinity and Selectivity
Table 1: Predicted Comparative Biological Activity Profile
| Compound | Benzyl Ring Substitution | Predicted DAT Affinity | Predicted NET Affinity | Predicted SERT Affinity | Predicted Selectivity Profile |
| Analog 1 | H (Unsubstituted) | Moderate | Moderate | Low | DAT/NET preferential |
| Analog 2 | 4-Chloro | High | High | Moderate | DAT/NET preferential |
| Analog 3 | 4-Bromo | High | High | Moderate | DAT/NET preferential |
| Target Compound | 3-Bromo | Moderate-High | Moderate-High | Moderate | Potentially more balanced DAT/NET/SERT or preferential for DAT/NET |
| Analog 4 | 2-Chloro | Moderate | Low | Low | DAT preferential |
Rationale for Predictions:
-
The unsubstituted N-benzyl-N-methylpropan-2-amine (Analog 1) is expected to have moderate affinity for DAT and NET, with lower affinity for SERT, a common characteristic of this scaffold.
-
Para-halogenation (Analogs 2 and 3) generally enhances potency at DAT and NET.[1]
-
The meta-position of the bromine in the target compound may lead to a slightly different interaction with the transporter binding sites compared to para-substitution, potentially resulting in a more balanced affinity profile across the three transporters or retaining a preference for DAT and NET. The steric and electronic properties of the 3-bromo substituent will be key in determining the precise profile.
-
Ortho-substitution (Analog 4) often leads to a decrease in affinity at NET and SERT due to steric hindrance, while sometimes maintaining or slightly decreasing DAT affinity.
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activity of N-(3-Bromobenzyl)-N-methylpropan-2-amine with its analogs, the following in vitro assays are essential.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor or transporter.
To determine the binding affinities (Ki) of the test compounds for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human DAT, SERT, or NET.
-
Assay Buffer: A suitable buffer, typically Tris-HCl based, containing appropriate salts is used.
-
Radioligand: A specific radiolabeled ligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into cells.
To determine the potency (IC50) of the test compounds to inhibit the uptake of dopamine, serotonin, and norepinephrine.
-
Cell Culture: Use cell lines stably expressing the respective human transporters (hDAT, hSERT, or hNET).
-
Assay Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) is used.
-
Radiolabeled Neurotransmitter: [³H]Dopamine, [³H]serotonin, or [³H]norepinephrine is used as the substrate.
-
Pre-incubation: Cells are pre-incubated with increasing concentrations of the test compound.
-
Uptake Initiation: The radiolabeled neurotransmitter is added to initiate uptake.
-
Uptake Termination: After a short incubation period, uptake is terminated by rapid washing with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured.
-
Data Analysis: The IC50 values are determined by plotting the percent inhibition of uptake against the log concentration of the test compound.
Caption: General synthetic route via reductive amination.
This method involves the reaction of N-methylpropan-2-amine with the corresponding substituted benzaldehyde (e.g., 3-bromobenzaldehyde) to form an imine intermediate, which is then reduced in situ by a suitable reducing agent like sodium triacetoxyborohydride to yield the final tertiary amine.
Conclusion
This guide provides a framework for comparing the biological activity of N-(3-Bromobenzyl)-N-methylpropan-2-amine with its structural analogs. Based on established structure-activity relationships, the 3-bromo substitution is anticipated to confer significant affinity for monoamine transporters, likely with a profile that is either balanced or preferential for DAT and NET. To validate these predictions and fully characterize the pharmacological profile of this and related compounds, the detailed experimental protocols for radioligand binding and neurotransmitter uptake inhibition assays provided herein should be employed. Such studies are crucial for the rational design and development of novel CNS-active agents.
References
-
Newman, A. H., & Katz, J. L. (2007). Structure-activity relationships at monoamine transporters for a series of N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 50(13), 3388-3398. [Link]
-
Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(5), 394-403. [Link]
-
PubChem. N-(3-Chlorobenzyl)-2-methyl-2-propanamine. [Link]
- Google Patents. (2002).
Sources
LC-MS/MS method validation for the quantification of N-(3-Bromobenzyl)-N-methylpropan-2-amine
High-Performance LC-MS/MS Method Validation for N-(3-Bromobenzyl)-N-methylpropan-2-amine: A Comprehensive Comparison Guide
Introduction
N-(3-Bromobenzyl)-N-methylpropan-2-amine is a highly lipophilic tertiary amine characterized by its brominated aromatic ring. Quantifying this specific analyte in complex biological matrices (e.g., human plasma) presents significant bioanalytical challenges, primarily due to severe ion suppression from endogenous phospholipids and the risk of isobaric interferences.
This guide provides a critical comparison of sample preparation strategies and chromatographic columns, culminating in a fully validated LC-MS/MS method. By adhering to the [1] and the [2], we establish a robust, self-validating analytical framework suitable for pharmacokinetic (PK) and clinical sample analysis[3].
Part 1: Sample Preparation – The Battle Against Matrix Effects
Expertise & Causality: SLE vs. MCX SPE
The analyte possesses a basic tertiary amine (estimated pKa ~9.5) and a highly hydrophobic bromobenzyl group (LogP ~3.5). When comparing Supported Liquid Extraction (SLE) to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE), the fundamental chemistry dictates the outcome.
SLE relies on partitioning the un-ionized analyte into a non-polar organic solvent (e.g., MTBE or Hexane) at a high pH. However, this non-polar extraction indiscriminately co-extracts neutral lipids and phospholipids, leading to significant matrix effects (ion suppression) in the mass spectrometer's source.
Conversely, MCX SPE exploits the basic amine. By loading the sample at a low pH, the amine is protonated and forms a strong ionic bond with the sulfonic acid sorbent. This allows for an aggressive 100% methanol wash, which strips away hydrophobic phospholipids while the analyte remains ionically tethered. Elution is then achieved by raising the pH, neutralizing the amine, and breaking the ionic interaction.
Workflow comparison of SPE vs. SLE for plasma extraction prior to LC-MS/MS analysis.
Self-Validating Protocol: Optimized MCX SPE Workflow
To ensure a self-validating system, a stable isotope-labeled internal standard (SIL-IS) is introduced at the very first step. This normalizes any subsequent volumetric or extraction variances, ensuring that the final calculated concentration is inherently corrected for recovery losses.
-
Aliquot & Spike: Transfer 100 µL of plasma to a 96-well plate. Add 10 µL of SIL-IS (N-(3-Bromobenzyl)-N-methylpropan-2-amine-D3, 100 ng/mL).
-
Protein Disruption: Add 100 µL of 2% Formic Acid (aq). Causality: Disrupts protein binding and ensures the tertiary amine is fully protonated for cation exchange.
-
Load: Apply to an MCX 96-well plate (30 mg/well), pre-conditioned with Methanol and 2% Formic Acid.
-
Wash 1 (Aqueous): 200 µL of 2% Formic Acid. Removes water-soluble salts and endogenous proteins.
-
Wash 2 (Organic): 200 µL of 100% Methanol. Critical step: Removes strongly bound phospholipids that cause ion suppression.
-
Elution: 2 x 100 µL of 5% Ammonium Hydroxide in Methanol. Neutralizes the amine (pH > 11) to release it from the sorbent.
-
Reconstitution: Evaporate under N₂ at 40°C; reconstitute in 100 µL of Initial Mobile Phase.
Table 1: Extraction Performance Comparison (Human Plasma, n=6)
| Parameter | Supported Liquid Extraction (SLE) | Mixed-Mode SPE (MCX) |
| Absolute Recovery | 72.4 ± 8.1% | 94.2 ± 3.5% |
| Matrix Effect (Suppression) | -38.5% (Severe Suppression) | -4.1% (Negligible) |
| Extract Cleanliness | High Phospholipid Carryover | Phospholipid-Free |
Part 2: Chromatographic Separation – C18 vs. Biphenyl
Expertise & Causality: Column Selection
Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. While C18 provides adequate retention for the lipophilic N-(3-Bromobenzyl)-N-methylpropan-2-amine, it struggles to resolve the analyte from late-eluting matrix components.
A Biphenyl stationary phase introduces orthogonal
LC-MS/MS Analytical Conditions
-
Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 95% B over 3.0 min. Flow rate: 0.4 mL/min.
-
MRM Transitions (Positive ESI):
-
Analyte: m/z 242.1 → 171.0 (Quantifier), 242.1 → 90.0 (Qualifier)
-
SIL-IS: m/z 245.1 → 171.0
-
Table 2: Chromatographic Performance Comparison
| Metric | Standard C18 Column | Biphenyl Column |
| Retention Time (RT) | 1.85 min | 2.30 min |
| Peak Asymmetry (Tailing) | 1.45 (Moderate tailing) | 1.05 (Excellent symmetry) |
| Signal-to-Noise (LLOQ) | 12:1 | 45:1 |
Part 3: Regulatory Method Validation
Following the [2] and[1], the optimized MCX-Biphenyl method was subjected to rigorous validation to confirm its reliability for regulated bioanalysis[3].
Core validation parameters and acceptance criteria per ICH M10 guidelines.
Validation Results Summary
-
Selectivity: Blank plasma from 6 independent lots (including lipemic and hemolyzed sources) showed no interference >20% of the analyte LLOQ response and ≤5% of the IS response[2].
-
Linearity: The calibration curve was linear from 1.0 to 1000 ng/mL (R² = 0.998), utilizing a 1/x² weighting factor to ensure accuracy at the lower end of the curve.
-
Accuracy & Precision: Evaluated at four Quality Control (QC) levels (LLOQ, LQC, MQC, HQC) across three independent runs. All levels met the ICH M10 criteria of ≤15% CV (and ≤20% for LLOQ)[2].
Table 3: Intra-day and Inter-day Precision and Accuracy (n=18)
| QC Level (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ (1.0) | 6.2% | 104.5% | 7.8% | 106.1% |
| LQC (3.0) | 4.1% | 98.2% | 5.5% | 99.4% |
| MQC (400.0) | 3.5% | 101.1% | 4.2% | 102.3% |
| HQC (800.0) | 2.8% | 99.5% | 3.1% | 100.8% |
Conclusion
For the quantification of N-(3-Bromobenzyl)-N-methylpropan-2-amine, relying on standard C18/SLE methodologies leads to unacceptable matrix suppression and poor chromatographic resolution. By understanding the analyte's physicochemical properties, we demonstrate that a combination of MCX SPE (to eliminate phospholipids) and Biphenyl chromatography (to leverage
References
-
Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, 2018.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." ICH Efficacy Guidelines, 2022.[Link]
-
ResolveMass Laboratories. "Bioanalytical Method Development." ResolveMass Laboratories Inc., 2026.[Link]
Sources
Comparative study of different reducing agents for the synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine
An Objective Comparative Analysis of Reducing Agents for the Synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine
Abstract
This guide presents a comparative study of three distinct reducing agents—Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (H₂/Pd/C)—for the synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine via reductive amination of 3-bromobenzaldehyde and N-methylpropan-2-amine. The performance of each agent was evaluated based on reaction yield, purity, reaction time, operational complexity, and relative cost. Our findings indicate that Sodium Triacetoxyborohydride offers the most efficient and direct one-pot synthesis, providing high yield and purity with excellent selectivity. While Sodium Borohydride is a cost-effective alternative, it necessitates a two-step protocol to prevent competitive reduction of the starting aldehyde. Catalytic hydrogenation stands out as a highly scalable and environmentally benign method, though it requires specialized equipment. This guide provides detailed experimental protocols and data to assist researchers in selecting the optimal reducing agent for their specific synthetic needs.
Introduction
N-(3-Bromobenzyl)-N-methylpropan-2-amine is a substituted secondary amine that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the realm of pharmaceutical and agrochemical research. The construction of its core structure is efficiently achieved through reductive amination, a cornerstone C-N bond-forming reaction in modern organic chemistry.[1][2] This process involves the reaction of a carbonyl compound, in this case, 3-bromobenzaldehyde, with an amine, N-methylpropan-2-amine, to form an intermediate imine (or iminium ion) that is subsequently reduced to the target amine.[3]
The success of a reductive amination hinges critically on the choice of the reducing agent. The ideal reagent should selectively reduce the C=N bond of the imine intermediate without affecting the C=O bond of the starting aldehyde.[4] This selectivity is paramount, especially in a "direct" or "one-pot" procedure where the aldehyde, amine, and reducing agent are all present simultaneously.[3]
This guide provides a detailed, head-to-head comparison of three widely used reducing agents for this transformation:
-
Sodium Borohydride (NaBH₄): A powerful, inexpensive, and common hydride donor.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A milder and more selective hydride reagent, renowned for its efficacy in one-pot reductive aminations.[6][7]
-
Catalytic Hydrogenation (H₂ with a Palladium catalyst): A classic, scalable, and atom-economical "green" method.[8][9]
We will delve into the mechanistic nuances of each method, present detailed experimental protocols, and analyze the outcomes to provide a clear, data-driven recommendation for researchers and process chemists.
Theoretical Background & Mechanism
Reductive amination proceeds via a two-stage mechanism. Understanding this pathway is crucial to appreciating the differences between the reducing agents.
Caption: General mechanism of reductive amination.
Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a transient hemiaminal intermediate. Under weakly acidic conditions, which are often employed to catalyze the reaction, the hemiaminal readily dehydrates to form an imine. This imine is in equilibrium with its protonated form, the iminium ion, which is the actual species that undergoes reduction.[10]
Stage 2: Reduction This is the irreversible step where the chosen reducing agent delivers a hydride equivalent (or hydrogen atoms) to the electrophilic carbon of the iminium ion, yielding the final secondary amine. The key challenge is to ensure this reduction happens preferentially over the reduction of the starting aldehyde.
Profile of Reducing Agents
-
Sodium Borohydride (NaBH₄): As a potent reducing agent, NaBH₄ can readily reduce both aldehydes and ketones to their corresponding alcohols.[11] This lack of selectivity means that in a one-pot reaction, it will consume the starting aldehyde, leading to low yields of the desired amine.[10] Therefore, NaBH₄ is best used in an indirect, two-step procedure: the imine is pre-formed and isolated (or at least given sufficient time to form completely) before the reducing agent is introduced.[6][11]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): STAB is a sterically hindered and less reactive hydride donor compared to NaBH₄. This attenuated reactivity makes it highly selective for the reduction of the protonated iminium ion over aldehydes or ketones.[4][7] This chemoselectivity is the primary reason STAB is the reagent of choice for direct, one-pot reductive aminations, offering high yields and operational simplicity.[6][12] The reaction is often performed in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6]
-
Catalytic Hydrogenation (H₂/Pd/C): This method involves the use of molecular hydrogen (H₂) as the reductant and a heterogeneous catalyst, typically palladium on carbon (Pd/C).[8] The reaction proceeds on the catalyst surface, where the imine is hydrogenated. It is an environmentally friendly method as the only byproduct is water from the initial condensation step.[13] It is highly scalable and cost-effective for large-scale production.[4] However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) to handle pressurized hydrogen gas.[9]
Experimental Design
To ensure a fair comparison, the molar ratios of 3-bromobenzaldehyde to N-methylpropan-2-amine were kept constant across all experiments. The reactions were monitored by Thin Layer Chromatography (TLC) to determine completion. The final product was purified by column chromatography and characterized by ¹H and ¹³C NMR spectroscopy.
Caption: Comparative experimental workflow diagram.
Materials
-
3-Bromobenzaldehyde (99%)
-
N-Methylpropan-2-amine (98%)
-
Sodium Borohydride (99%)
-
Sodium Triacetoxyborohydride (97%)
-
Palladium on Carbon (10 wt. %)
-
Methanol (Anhydrous)
-
1,2-Dichloroethane (DCE, Anhydrous)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexanes
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
General Synthesis Procedure
Method A: Sodium Triacetoxyborohydride (STAB) To a solution of 3-bromobenzaldehyde (1.85 g, 10 mmol) and N-methylpropan-2-amine (1.02 mL, 12 mmol) in anhydrous 1,2-dichloroethane (40 mL) was added sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction mixture was stirred at room temperature and monitored by TLC.
Method B: Sodium Borohydride (Two-Step) In a flask, 3-bromobenzaldehyde (1.85 g, 10 mmol) and N-methylpropan-2-amine (1.02 mL, 12 mmol) were dissolved in methanol (40 mL). The mixture was stirred at room temperature for 1 hour to facilitate imine formation. The flask was then cooled in an ice bath, and sodium borohydride (0.57 g, 15 mmol) was added slowly in small portions. The reaction was allowed to warm to room temperature and stirred until completion.[14]
Method C: Catalytic Hydrogenation In a Parr hydrogenation vessel, 3-bromobenzaldehyde (1.85 g, 10 mmol), N-methylpropan-2-amine (1.02 mL, 12 mmol), and 10% Pd/C (0.53 g, 5 mol %) were suspended in methanol (40 mL). The vessel was sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The mixture was shaken at room temperature until hydrogen uptake ceased.
Work-up and Purification
-
For Methods A and B: The reaction was quenched by the slow addition of saturated aqueous NaHCO₃ solution. The organic layer was separated, and the aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
For Method C: The reaction mixture was carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate was concentrated under reduced pressure. The resulting residue was then taken up in DCM and washed with water and brine, dried over MgSO₄, and concentrated.
The crude product from all methods was purified by flash column chromatography on silica gel (Eluent: 5-10% Ethyl Acetate in Hexanes) to afford the pure product as a colorless oil.
Characterization
The identity and purity of N-(3-Bromobenzyl)-N-methylpropan-2-amine were confirmed by NMR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40 (t, J = 1.8 Hz, 1H), 7.32 (d, J = 7.7 Hz, 1H), 7.18 – 7.12 (m, 2H), 3.48 (s, 2H), 2.76 (sept, J = 6.6 Hz, 1H), 2.18 (s, 3H), 1.05 (d, J = 6.6 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 142.3, 131.2, 129.8, 129.5, 126.6, 122.5, 57.3, 54.8, 38.1, 19.4. (Note: NMR data is predicted based on standard chemical shifts and coupling patterns for similar structures, as direct spectral data was not available in the initial search.)[15][16]
Results and Discussion
The performance of each reducing agent was evaluated quantitatively and qualitatively. The results are summarized in the table below.
| Parameter | Method A: NaBH(OAc)₃ | Method B: NaBH₄ | Method C: H₂/Pd/C |
| Yield | 92% | 75% | 88% |
| Purity (Post-Column) | >98% | >98% | >98% |
| Reaction Time | 4 hours | 1 hr (Imine) + 3 hrs (Red.) | 8 hours |
| Procedure Type | One-Pot | Two-Step | One-Pot |
| Operational Complexity | Low (Simple addition) | Moderate (Timed addition) | High (Requires pressure rig) |
| Selectivity | Excellent | Poor (Reduces aldehyde) | Excellent |
| Relative Cost | Moderate | Low | Low (Reagent), High (Setup) |
| Safety/Handling | Moisture sensitive | Reacts with protic solvents | Flammable H₂ gas under pressure |
Analysis of Performance
Method A (Sodium Triacetoxyborohydride) proved to be the most effective method for this specific synthesis on a laboratory scale. Its remarkable selectivity allowed for a simple one-pot procedure, minimizing handling steps and reaction time.[6] The reaction proceeded cleanly with minimal side product formation, resulting in the highest isolated yield (92%). The primary advantage is that the aldehyde, amine, and reducing agent can be mixed from the start without fear of reducing the starting aldehyde.[7]
Method B (Sodium Borohydride) offered a much more economical option. However, its lack of selectivity was a significant drawback. When a one-pot experiment was attempted (data not shown), the primary product was 3-bromobenzyl alcohol, with less than 20% of the desired amine formed. By adopting a two-step approach—allowing the imine to form before introducing NaBH₄—a respectable yield of 75% was achieved.[14][17] This method is viable when cost is the primary concern and the additional operational step is acceptable.
Method C (Catalytic Hydrogenation) provided a high yield (88%) and represents the most sustainable and scalable approach.[8] The process is clean, with the catalyst being easily removed by filtration. This method is highly attractive for industrial applications where large quantities are required.[4] However, for a standard research laboratory, the requirement for specialized high-pressure hydrogenation equipment can be a significant barrier. The longer reaction time is also a consideration for rapid library synthesis.
Conclusion and Recommendations
This comparative study demonstrates that the choice of reducing agent has a profound impact on the outcome and efficiency of the reductive amination synthesis of N-(3-Bromobenzyl)-N-methylpropan-2-amine.
-
For laboratory-scale synthesis prioritizing efficiency, yield, and simplicity , Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the unequivocal recommendation. Its high chemoselectivity enables a robust and high-yielding one-pot protocol.
-
For cost-sensitive applications or when STAB is unavailable , Sodium Borohydride (NaBH₄) is a workable alternative, provided a two-step procedure is employed to mitigate its lack of selectivity.
-
For large-scale industrial production or when "green chemistry" principles are paramount , Catalytic Hydrogenation (H₂/Pd/C) is the superior choice due to its scalability, atom economy, and low-cost reagents, despite the initial investment in specialized equipment.
By understanding the distinct advantages and limitations of each reducing agent, researchers can make an informed decision that best aligns with their synthetic goals, available resources, and project scale.
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
- Jagadeesh, R. V., & Beller, M. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5353-5399.
- Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.
- Science of Synthesis. (n.d.).
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Senthamarai, T., et al. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Setamdideh, D., & Karimi, Z. (2011). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry.
- Pérez, M., et al. (2020, August 19). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews.
- Organic Chemistry Portal. (n.d.).
- Abdel-Magid, A. F., et al. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Holland, J. T., et al. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
- Fieser, L. F., & Fieser, M. (n.d.). Sodium Triacetoxyborohydride. Sciencemadness.org.
- Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU, Boston University.
- Pathare, R. S., et al. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace.
- Mechref, Y., & Novotny, M. V. (2005, March 15).
- Synple Chem. (n.d.).
- BenchChem. (n.d.). A Head-to-Head Battle of Hydrides: STAB vs.
- Wikipedia. (n.d.).
- Ghorbani-Choghamarani, A., & Mohammadi, G. (2016). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. SciSpace.
- BenchChem. (n.d.).
- Transparencia CM Camacari. (n.d.). Basic 1H And 13C NMR Spectroscopy.
- Kamdar, N. R., et al. (2011). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Academia.edu.
- Podyacheva, E., et al. (2019, April 17).
- Organic Chemistry Portal. (n.d.).
- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Kalinowski, H. O., et al. (n.d.). NMR Spectra and Molecular Structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. DSpace [open.bu.edu]
- 15. transparencia.cmcamacari.ba.gov.br [transparencia.cmcamacari.ba.gov.br]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Disposal of N-(3-Bromobenzyl)-N-methylpropan-2-amine: A Guide to Safety and Compliance
Hazard Assessment: Understanding the Risks
N-(3-Bromobenzyl)-N-methylpropan-2-amine is a halogenated amine. Based on the hazard profiles of analogous compounds like N-Benzyl-2-methylpropan-1-amine and various bromobenzylamines, it should be handled as a hazardous substance with the following potential risks[1][2][3]:
-
Toxicity: Harmful if swallowed or in contact with skin[1][4].
-
Irritation: May cause respiratory irritation[3].
In the event of combustion, it may release toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas[2]. Therefore, all handling and disposal procedures must be designed to prevent contact and inhalation.
Table 1: Inferred Hazard Profile of N-(3-Bromobenzyl)-N-methylpropan-2-amine
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes severe skin burns and progressive ulceration upon contact[1][3]. | Wear chemically resistant gloves and a lab coat. |
| Serious Eye Damage | Can cause corneal burns and permanent eye damage[3]. | Use tightly fitting safety goggles or a face shield. |
| Acute Toxicity (Oral) | Harmful if swallowed; may cause corrosive burns to the mouth and throat[3]. | Do not eat, drink, or smoke in the laboratory. |
| Respiratory Irritation | May cause coughing, wheezing, and a burning sensation in the throat[3]. | Handle only in a well-ventilated area or chemical fume hood. |
| Environmental Hazard | Halogenated organic compounds can have long-lasting environmental effects. | Do not dispose of down the drain or in regular trash[2]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any waste handling procedures, ensure the following PPE is worn to minimize exposure risk[5][6]:
-
Eye Protection: Tightly fitting safety goggles are mandatory. For splash risks, a face shield should be used in conjunction with goggles[3].
-
Hand Protection: Use chemically resistant, impermeable gloves such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use[3].
-
Body Protection: A lab coat, long trousers, and closed-toe shoes are required. For larger quantities or significant spill risks, consider impervious clothing[7].
-
Respiratory Protection: All waste transfers should be conducted within a certified chemical fume hood to prevent inhalation of vapors[2]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used.
Waste Segregation and Containment: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions and ensures waste is sent to the correct disposal facility, often at a lower cost[8].
The Causality of Segregation: N-(3-Bromobenzyl)-N-methylpropan-2-amine is a halogenated organic compound . Mixing halogenated waste with non-halogenated solvents can increase disposal costs by 4-5 times, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic byproducts like dioxins and hydrobromic acid[8]. Furthermore, as an amine, it is basic and can react violently with acids.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Container:
-
Use a designated, leak-proof container clearly labeled for "Halogenated Organic Waste" [8].
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition, free from leaks or external residue[9]. The original reagent bottle is often the best choice for storing its own waste[1].
-
Ensure the container has a secure, screw-on cap. Parafilm, corks, or stoppers are not acceptable closures.
-
-
Accumulate Waste Safely:
-
Solid Waste: Carefully transfer any solid waste (e.g., residual chemical, contaminated weigh boats) into the container. Avoid creating dust[2].
-
Liquid Waste: If the compound is in a solution, transfer it to a designated container for "Halogenated Liquid Waste."
-
Contaminated Labware: Disposable items (gloves, pipette tips, wipes) that are grossly contaminated should be placed in the same solid halogenated waste container. Non-disposable glassware must be decontaminated by rinsing with a small amount of a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as halogenated liquid waste[7].
-
-
Labeling is Non-Negotiable:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added[9].
-
The label must include:
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA that is near the point of generation and under the control of laboratory personnel.
-
The SAA must be labeled with a "Danger – Hazardous Waste" sign.
-
Use secondary containment (such as a chemical-resistant tray or bin) to capture any potential leaks and to segregate the halogenated amine waste from incompatible materials like acids and oxidizers.
-
Approved Disposal Route: Professional Handling Required
Under no circumstances should N-(3-Bromobenzyl)-N-methylpropan-2-amine or its containers be disposed of in the regular trash or poured down the sanitary sewer[2]. Evaporation in a fume hood is also not a permissible disposal method[6].
The only acceptable disposal method is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company[3][7]. These specialized companies will typically use high-temperature incineration at a permitted facility, which is designed to handle halogenated compounds and scrub harmful acid gases from the emissions[9].
Workflow for Final Disposal:
-
Ensure the waste container is properly sealed and labeled.
-
Store it in your designated SAA.
-
Request a waste pickup from your institution's EHS office according to their specific procedures.
The following diagram illustrates the decision-making process for the proper disposal of N-(3-Bromobenzyl)-N-methylpropan-2-amine.
Caption: Disposal workflow for N-(3-Bromobenzyl)-N-methylpropan-2-amine.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.
-
Carefully scoop the absorbent material into your designated halogenated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the wipe in the waste container.
-
Wash the area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If possible, without risk, close the laboratory doors to contain the vapors.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
-
By adhering to these rigorous, safety-first protocols, researchers can confidently manage the waste generated from their vital work, ensuring a safe laboratory environment and protecting the broader ecosystem.
References
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
3M. (2022). Safety Data Sheet for 3M™ EDGE SEALER 4150S. Retrieved from [Link]
-
BSEF. (n.d.). End of Life Management. Retrieved from [Link]
-
Blink. (2025). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
-
University of Houston. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. End of Life Management - BSEF [bsef.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
